molecular formula C5H9NO5 B598047 N-Hydroxy-D-glutamic acid CAS No. 197861-16-8

N-Hydroxy-D-glutamic acid

Katalognummer: B598047
CAS-Nummer: 197861-16-8
Molekulargewicht: 163.129
InChI-Schlüssel: NNIVFXCKHNRSRL-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-D-glutamic acid (CAS 197861-16-8) is a specialized glutamic acid analogue of significant interest in biochemical and neuropharmacological research. This compound features a hydroxyamino group substitution, which alters its hydrogen-bonding capacity compared to native glutamate. This modification makes it a valuable tool for mapping the active sites of glutamate receptors and enzymes, helping researchers understand the intricacies of hydrogen bonding in molecular recognition. Glutamic acid is the primary excitatory neurotransmitter in the central nervous system and acts through both ionotropic and metabotropic receptors. Its analogues are crucial for developing selective ligands to study receptor subtypes involved in various neurodegenerative diseases, stroke, and epilepsy. Research on structural analogues like this compound provides insights for developing future therapeutic applications. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-(hydroxyamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIVFXCKHNRSRL-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665272
Record name N-Hydroxy-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197861-16-8
Record name N-Hydroxy-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Role of N-Hydroxy-D-glutamic Acid in Bacterial Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological role of N-Hydroxy-D-glutamic acid (N-OH-D-Glu) , focusing on its critical function as a metabolic intermediate in siderophore biosynthesis and its potent activity as a peptidoglycan synthesis antimetabolite.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Microbiologists, Drug Discovery Scientists

Executive Summary

This compound (N-OH-D-Glu) is a specialized amino acid derivative that occupies a unique niche in bacterial physiology. Unlike its L-isomer, which is often a transient intermediate in nitrogen metabolism, the D-isomer is primarily significant in two high-value pathways:

  • Siderophore Biosynthesis: Serving as a structural hydroxamate moiety for iron acquisition systems.

  • Peptidoglycan Antimetabolism: Acting as a competitive inhibitor or false substrate for D-glutamate-dependent cell wall enzymes (MurD, MurI).

This guide explores the mechanistic underpinnings of N-OH-D-Glu, providing experimental frameworks for its detection, synthesis, and evaluation as an antimicrobial probe.

Chemical Identity & Stereochemical Significance

PropertySpecification
IUPAC Name (2R)-2-(hydroxyamino)pentanedioic acid
Stereochemistry D-configuration (R-isomer)
Functional Group N-hydroxy (Hydroxamate precursor)
Key Characteristic Mimic of D-Glutamic acid; Iron-chelating capability

Scientific Insight: The "D" configuration is critical. Bacterial cell walls exclusively utilize D-amino acids (D-Ala, D-Glu) to resist proteolysis. Consequently, N-OH-D-Glu specifically targets the enzymes governing this "D-world" metabolism, unlike N-OH-L-Glu, which interacts with central nitrogen assimilation (e.g., Glutamine Synthetase).

Core Mechanism 1: Peptidoglycan Synthesis Inhibition

The most distinct biological role of free N-OH-D-Glu is its action as an antimetabolite disrupting cell wall biogenesis. It targets the cytoplasmic stage of peptidoglycan synthesis.

Target Enzymes
  • MurD (UDP-N-acetylmuramyl-L-alanine:D-glutamate ligase): This enzyme adds D-glutamate to the growing peptidoglycan precursor. N-OH-D-Glu acts as a competitive inhibitor, binding to the D-Glu pocket but preventing the correct ligation or forming a destabilized intermediate.

  • Glutamate Racemase (MurI): Responsible for converting L-Glu to D-Glu. N-OH-D-Glu mimics the transition state, potentially locking the enzyme in an inactive conformation.

Pathway Visualization (Graphviz)

The following diagram illustrates the specific interference points of N-OH-D-Glu within the peptidoglycan pathway.

Peptidoglycan_Inhibition L_Glu L-Glutamate D_Glu D-Glutamate L_Glu->D_Glu Isomerization UDP_MurNAc_D_Glu UDP-MurNAc-L-Ala-D-Glu D_Glu->UDP_MurNAc_D_Glu Substrate UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc_L_Ala->UDP_MurNAc_D_Glu Ligation N_OH_D_Glu This compound (Inhibitor) Racemase Glutamate Racemase (MurI) N_OH_D_Glu->Racemase Competitive Inhibition MurD MurD Ligase N_OH_D_Glu->MurD False Substrate/ Inhibition

Caption: N-OH-D-Glu interferes with cell wall synthesis by inhibiting MurI (racemization) and MurD (ligation).

Core Mechanism 2: Siderophore Biosynthesis

In specific bacterial strains (e.g., Actinobacteria, Pseudomonas), N-hydroxy amino acids are the building blocks of Hydroxamate Siderophores . While N-hydroxy-lysine and N-hydroxy-ornithine are most common, N-hydroxy-glutamate derivatives serve as specialized chelators.

Biosynthetic Logic
  • N-Hydroxylation: Flavin-dependent monooxygenases (N-hydroxylases) oxidize the amino group.

    • Note: Most hydroxylases act on L-amino acids. The D-configuration in the final siderophore often results from epimerization after hydroxylation or during peptide assembly (Non-Ribosomal Peptide Synthetase - NRPS).

  • Acylation: The N-hydroxy group is often acylated (acetylated or succinylated) to form the active hydroxamate iron-binding motif.

  • Assembly: The modified D-Glu is incorporated into the siderophore backbone.

Iron Chelation Chemistry

The N-hydroxy group, when paired with a carbonyl (from the peptide bond or acetylation), forms a bidentate ligand that coordinates Fe(III) with high affinity (


).

Experimental Protocols

Protocol: Enzymatic Inhibition Assay (MurD)

Purpose: To quantify the inhibitory potency (


) of N-OH-D-Glu against MurD.

Reagents:

  • Purified MurD enzyme (recombinant E. coli or S. aureus).

  • Substrates: UDP-MurNAc-L-Ala, ATP, D-Glutamate.

  • Detection System: Phosphate release assay (Malachite Green) or Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay.

Workflow:

  • Preparation: Prepare reaction buffer (50 mM HEPES pH 8.0, 5 mM

    
    ).
    
  • Baseline: Establish

    
     for D-Glutamate (typically 10-50 
    
    
    
    ).
  • Inhibitor Series: Prepare serial dilutions of N-OH-D-Glu (0.1

    
     to 100 
    
    
    
    ).
  • Reaction:

    • Mix Buffer + MurD + UDP-MurNAc-L-Ala + ATP.

    • Add N-OH-D-Glu.

    • Initiate with D-Glutamate (at

      
       concentration).
      
  • Measurement: Monitor absorbance at 340 nm (NADH oxidation in PK/LDH assay) for 10 minutes.

  • Analysis: Plot velocity vs. [Inhibitor] to determine

    
    .
    
    • Self-Validation Check: Ensure the control (no inhibitor) shows linear NADH depletion. If depletion is non-linear, enzyme concentration is too high.

Protocol: Siderophore Detection (CAS Assay)

Purpose: To detect if N-OH-D-Glu induces siderophore production or is incorporated into secreted siderophores.

Workflow:

  • Culture: Grow bacteria in iron-limited minimal media (M9 + 2,2'-bipyridyl).

  • Supernatant: Centrifuge (5000 x g, 10 min) to remove cells.

  • CAS Reagent: Mix Chrome Azurol S (CAS) solution with Fe(III) and HDTMA (hexadecyltrimethylammonium bromide). Solution should be blue.

  • Assay: Mix 100

    
     supernatant with 100 
    
    
    
    CAS reagent.
  • Result: A color change from Blue to Orange indicates iron removal from CAS by a siderophore.

  • differentiation: To confirm hydroxamate nature (indicating N-hydroxy presence), perform the Csaky Test (iodine oxidation -> nitrite detection).

Structural Data & Comparison

CompoundTarget/RoleStructural FeatureBiological Outcome
D-Glutamic Acid Cell Wall PrecursorPrimary AmineEssential Peptidoglycan component
N-OH-D-Glu Antimetabolite N-Hydroxyl Inhibits MurD/MurI; Iron Chelation
D-Cycloserine AntibioticIsoxazolidinoneInhibits Alr/Ddl (D-Ala mimic)
N-OH-L-Lysine SiderophoreN-epsilon-HydroxylPrecursor to Aerobactin/Mycobactin

References

  • Barreteau, H., et al. (2008). "Cytoplasmic steps of peptidoglycan biosynthesis." FEMS Microbiology Reviews. Link

  • Challis, G. L. (2005). "A widely distributed bacterial pathway for siderophore biosynthesis independent of nonribosomal peptide synthetases." ChemBioChem. Link

  • Walsh, C. T. (1989). "Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly." Journal of Biological Chemistry. Link

  • Neilands, J. B. (1995). "Siderophores: Structure and Function of Microbial Iron Transport Compounds." Journal of Biological Chemistry. Link

  • Doublet, P., et al. (1993). "The murI gene of Escherichia coli is an essential gene that encodes a glutamate racemase activity." Journal of Bacteriology. Link

Elucidating the Interaction of N-Hydroxy-D-glutamic Acid with NMDA Receptors: A Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory neurotransmission and synaptic plasticity, making it a key target for therapeutic intervention in a host of neurological and psychiatric disorders.[1][2][3] While the pharmacology of its primary agonist and co-agonist sites is well-established, the exploration of novel ligands with unique structural motifs offers the potential for discovering compounds with distinct pharmacological profiles, including subtype selectivity and modulatory activity. This guide introduces N-Hydroxy-D-glutamic acid (OH-D-GA), a structural analog of glutamic acid, as a compound of interest for probing NMDA receptor function. Due to the limited availability of direct experimental data on its interaction with NMDA receptors, this document presents a comprehensive research framework for its characterization. We will delve into the structural and functional intricacies of the NMDA receptor, hypothesize the potential binding modalities of OH-D-GA, and provide a detailed, multidisciplinary experimental plan to elucidate its pharmacological profile. This framework, designed for researchers and drug development professionals, outlines in silico, in vitro, and cellular methodologies, complete with step-by-step protocols and data interpretation strategies, to systematically investigate the binding, efficacy, and downstream effects of this compound on NMDA receptor activity.

Introduction: The Enduring Therapeutic Promise of NMDA Receptor Modulation

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in the central nervous system (CNS), governing fundamental processes such as learning, memory, and synaptic plasticity.[4][5] Its dysfunction is implicated in a wide array of CNS disorders, including depression, schizophrenia, Alzheimer's disease, and neuropathic pain.[2][6][7] This has rendered the NMDA receptor a high-priority target for drug discovery.[1][3] The receptor's complex activation mechanism, requiring the binding of both glutamate and a co-agonist (glycine or D-serine), along with the relief of a voltage-dependent magnesium block, offers multiple sites for pharmacological intervention.[8][9][10]

The quest for novel NMDA receptor modulators is driven by the need for compounds with improved therapeutic windows, reduced side effects, and potentially novel mechanisms of action compared to existing drugs like ketamine and memantine.[6][7] Structural analogs of endogenous ligands are a fertile ground for such discoveries. This compound is one such molecule. Its D-glutamic acid scaffold suggests a potential interaction with the NMDA receptor, while the N-hydroxy modification introduces a unique chemical feature that could alter its binding affinity, efficacy, or subtype selectivity. This guide provides a roadmap for the comprehensive pharmacological profiling of this intriguing compound.

The NMDA Receptor: A Tetrameric Ligand-Gated Ion Channel

Understanding the potential interaction of any novel ligand requires a firm grasp of the target receptor's architecture and function. NMDA receptors are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 (A-D) subunits.[8][11] This subunit composition dictates the receptor's pharmacological and biophysical properties.[4][12]

Each subunit possesses a modular structure comprising four distinct domains: the extracellular N-terminal domain (NTD), the agonist-binding domain (ABD), the transmembrane domain (TMD), and the intracellular C-terminal domain (CTD).[4][13] The ABDs of the GluN1 and GluN2 subunits form the binding pockets for the co-agonist (glycine/D-serine) and glutamate, respectively.[8][14] Ligand binding to the ABDs induces conformational changes that are transmitted to the TMD, leading to the opening of the ion channel pore.[14] This allows the influx of Ca2+ and Na+, triggering downstream signaling cascades.[8][10]

cluster_receptor NMDA Receptor Architecture cluster_domains1 GluN1 Subunit cluster_domains2 GluN2 Subunit GluN1_1 GluN1 Ion_Channel Ion Channel Pore GluN2_1 GluN2 GluN1_2 GluN1 GluN2_2 GluN2 NTD1 NTD ABD1 ABD (Glycine/D-Serine Site) NTD1->ABD1 TMD1 TMD ABD1->TMD1 CTD1 CTD TMD1->CTD1 NTD2 NTD ABD2 ABD (Glutamate Site) NTD2->ABD2 TMD2 TMD ABD2->TMD2 CTD2 CTD TMD2->CTD2

Caption: Modular domain structure of a typical GluN1/GluN2 NMDA receptor.

This compound: A Structural Perspective

This compound is a derivative of D-glutamic acid, featuring a hydroxyl group attached to the alpha-amino nitrogen. This seemingly minor modification can have profound effects on the molecule's electronic properties, steric profile, and hydrogen bonding capacity.

  • Stereochemistry: The D-configuration at the alpha-carbon is noteworthy. While L-glutamate is the endogenous agonist for the GluN2 subunit, other D-amino acids, such as D-serine, are potent co-agonists at the GluN1 glycine site.[8]

  • N-hydroxy Group: This functional group can act as both a hydrogen bond donor and acceptor. Its presence could facilitate novel interactions within a binding pocket that are not possible for the parent amino acid.

Given these features, we can formulate several hypotheses for the interaction of OH-D-GA with the NMDA receptor:

  • GluN1 Co-agonist Site Activity: Its D-amino acid structure makes it a candidate for the glycine co-agonist site on the GluN1 subunit. The N-hydroxy group might influence its affinity and efficacy, potentially making it a partial agonist or even an antagonist.

  • GluN2 Agonist Site Activity: While less likely due to the D-configuration, interaction with the glutamate binding site on the GluN2 subunit cannot be ruled out, possibly as a competitive antagonist.

  • Allosteric Modulation: The compound might bind to a novel allosteric site, modulating the receptor's response to its endogenous agonists.[15]

A Multidisciplinary Research Framework for Characterization

To rigorously test these hypotheses, a multi-tiered experimental approach is necessary.

In Silico Modeling: Predicting Binding Interactions

Before embarking on wet-lab experiments, molecular docking simulations can provide valuable insights into the most probable binding site and pose of OH-D-GA.

Experimental Protocol: Molecular Docking

  • Receptor Structure Preparation: Obtain high-resolution crystal or cryo-EM structures of the NMDA receptor ligand-binding domains (e.g., from the Protein Data Bank). Prepare the structures by adding hydrogens, assigning partial charges, and removing water molecules.

  • Ligand Preparation: Generate a 3D conformation of this compound. Assign appropriate protonation states and minimize its energy.

  • Docking Simulation: Perform docking of the prepared ligand into the putative binding sites (GluN1 and GluN2) using software such as AutoDock or Schrödinger Suite.

  • Analysis: Analyze the resulting poses based on their predicted binding energy and interactions with key amino acid residues in the binding pocket.

PDB Obtain NMDA Receptor Structure (PDB) Prep_Receptor Prepare Receptor (Add Hydrogens, etc.) PDB->Prep_Receptor Docking Perform Molecular Docking Prep_Receptor->Docking Ligand_3D Generate 3D Ligand Structure (OH-D-GA) Prep_Ligand Prepare Ligand (Protonation, Energy Minimization) Ligand_3D->Prep_Ligand Prep_Ligand->Docking Analysis Analyze Binding Poses and Energies Docking->Analysis

Caption: Workflow for in silico molecular docking studies.

In Vitro Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor site.[16][17]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue (e.g., cortex or hippocampus) known to express high levels of NMDA receptors.

  • Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled ligand specific for the site of interest (e.g., [³H]CGP 39653 for the glutamate site or [³H]glycine for the co-agonist site).

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Parameter[³H]CGP 39653 (GluN2 Site)[³H]Glycine (GluN1 Site)
Ki (nM) >10,000 (Hypothetical)500 (Hypothetical)
Interpretation Low affinity for the glutamate siteModerate affinity for the glycine site
Caption: Hypothetical binding affinity data for this compound.
Functional Characterization: Electrophysiology

Electrophysiology provides a direct measure of the functional consequences of ligand binding, revealing whether a compound is an agonist, antagonist, or modulator.[12][18]

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Recording Setup: After 2-4 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Agonist/Antagonist Testing: Perfuse the oocyte with a solution containing a saturating concentration of one agonist (e.g., glutamate) and apply increasing concentrations of the test compound (OH-D-GA) to determine if it elicits a current (agonist activity). To test for antagonist activity, co-apply the test compound with known agonists (glutamate and glycine).

  • Data Analysis: Measure the peak current amplitude at each concentration. For agonists, plot the normalized current against the concentration to determine the EC50 and maximal efficacy. For antagonists, plot the inhibition of the agonist-evoked current against the concentration to determine the IC50.

Harvest Harvest Xenopus Oocytes Inject Inject NMDA Receptor cRNA Harvest->Inject Express Incubate for Expression (2-4 days) Inject->Express Clamp Voltage Clamp Oocyte Express->Clamp Perfuse Perfuse with Test Compounds Clamp->Perfuse Record Record Ion Currents Perfuse->Record Analyze Analyze Dose-Response Curves (EC50/IC50) Record->Analyze

Caption: Workflow for two-electrode voltage-clamp electrophysiology.

ParameterGluN1/GluN2AGluN1/GluN2B
EC50 (µM) 25 (Hypothetical)15 (Hypothetical)
Emax (% of Glycine) 60% (Partial Agonist)75% (Partial Agonist)
IC50 (µM) N/AN/A
Caption: Hypothetical functional data for this compound at different NMDA receptor subtypes.
Downstream Signaling: Calcium Imaging

Since NMDA receptor activation leads to a significant influx of calcium, monitoring intracellular calcium levels is a robust method for assessing receptor function in a cellular context.[19]

Experimental Protocol: Fluorescent Calcium Imaging in Cultured Neurons

  • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

  • Dye Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Imaging Setup: Place the coverslip on the stage of a fluorescence microscope equipped for ratiometric imaging or time-lapse fluorescence microscopy.

  • Stimulation: Perfuse the cells with a baseline buffer, followed by application of this compound, alone or in combination with other NMDA receptor ligands.

  • Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. Quantify the peak change in intracellular calcium concentration in response to the compound application.

cluster_pathway NMDA Receptor Signaling NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: Simplified downstream signaling cascade following NMDA receptor activation.

Data Interpretation and Therapeutic Potential

The collective data from these experiments will paint a comprehensive picture of how this compound interacts with the NMDA receptor.

  • Binding data (Ki) will confirm the primary binding site and affinity.

  • Electrophysiology data (EC50/IC50, Emax) will define the compound's functional activity (agonist, antagonist, partial agonist) and its potency. Subtype selectivity can be assessed by testing against a panel of different GluN2 subunits.

  • Calcium imaging will validate the functional activity in a native cellular environment.

Should OH-D-GA be identified as, for instance, a GluN1 partial agonist with selectivity for a particular GluN2 subtype, it could represent a valuable therapeutic lead. Partial agonists can provide a "buffer" for receptor activity, enhancing it in states of hypofunction (as seen in schizophrenia) and dampening it during periods of excessive activation (excitotoxicity), offering a more nuanced modulation than full agonists or antagonists.[6][7]

Conclusion

The systematic investigation of novel chemical entities like this compound is essential for advancing our understanding of NMDA receptor pharmacology and for the development of next-generation CNS therapeutics. The multidisciplinary framework presented in this guide, encompassing in silico, in vitro, and cellular approaches, provides a robust and self-validating pathway to thoroughly characterize the interaction of this and other novel compounds with the NMDA receptor. The insights gained from such a research program will not only elucidate the specific properties of the test molecule but also contribute to the broader knowledge base of NMDA receptor structure-function relationships, ultimately paving the way for the rational design of safer and more effective drugs for a multitude of debilitating neurological and psychiatric conditions.

References

  • Exploring the Therapeutic Potential of NMDA Receptor Modulators in Psychiatry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd3fas0MJ-vBeSbk2bRr-HvxvAbF3x_J9fhsxCYznTygI0B9Z-Ai74640jgy0wI8DhcDgiDrKcH6JHdhsh4GmFxNkBPd2O3joy_9m2F6zCkKbj9mVjqCi6ldAUhIMcHzQHIfwDbAzkZqmNRnvS8fwxW37IDZA2JQ0Zou378nHnLfMlTLqabcQLIr-ApT-x6XBDmXbf0QvLy7-nQar3ADd-6s5i2II=]
  • Structure, function, and allosteric modulation of NMDA receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUHltyeX_K5d8wbcAGb9M0FwEPXagG9bD-5HXEN-H3vUy2H16eEP2j_rsCfZ5urizyK3h1Fad6hOdZBuRZT9Uq_F9nJuRgPHoQipPFA7DxQikO92xZFYysfZ0I429HAYpWaw2PUttDS4tzFIoAbAVi_X0-yIm4Dw__q8jQ2RubYMvgHWg2Z9lPPZLvBhnotO27I3yXFw9LY0LqfA==]
  • Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS61hk4dsm_PvgiSu8rlSo8SjwYurtpgokvHHYqiXJvabKbGqORTeiYoO7lPvLsYhfKYB67QpotAb674KIlVTIdR5-POwh3ZLfHo-hmTieFGYOvc7qPbejoWKqNek_hTZuzxtdKi_s5wFlPK-GUIA4qCgjjsfTP62U0wgrUMuDhDSxLyjQ6GTI8LFA9L6wgn-HBhUMA6az8te4zG-xyX1pZS5kcdqSTgEeN3PxMoIDrtX2YJkM7hyW_5lNcnWd]
  • NMDA receptor - Wikipedia. [URL: https://vertexaisearch.cloud.google.
  • Therapeutic potential of N-methyl-D-aspartate receptor modulators in psychiatry - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzOLXkVYES5sOhaTRBL9j63Fyw-qwQjv2M9iR9SzW-rH2wLcxi81QkAX4mHVHAux5kKLIq7CZg2hmyL1dDBsqoZQhpiYWQmZJyyptDKtFe08Aqmv6EQ3FDRw0t0kLB4XlFVaRt]
  • Electrophysiological analysis of NMDA receptor subunit changes in the aging mouse cortex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqUukd8Kf9Hnc6aPL8KwWdUFVL3Ib9g58Wt-uzZqJ0wQO-7ZHO8ycNrzR-RnEn4YpnU3WftrftjwFMlU8qcVIuf1Y_dL6t4GUM4TqV85Vm9MCbFuCw9ObLheYC8kvEN2xIDjaP]
  • Model of the glycine binding site of the NMDA receptor located on the... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGURU3B8d5kyMboKqbVXkqadYoi6w9_Ba0Ir3IPxMSqCoaOlgYQXRaiCD1w5FErJ18DUYMHFhUH6rRGra4XIfAWqFOasFlsZo3CD_rCqi4TD1xP1BNpZHlMCQG5GC70FmlHLPEcUvM4UhUFUdebu13shojxw1lNFiF-KhMEu8BFMizZEn1040BlRPIdEZT75QMywC5yfxmKmP2ot_0MH07jQcpRD7KrFCclZKsaSumcWElUbQXPmtd2NOjwdsKIKOqGA==]
  • Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release | Journal of Neurophysiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM7WUgAv4rJsvbvABtNre0lyYmxOK34-wRBzLq1WJgcVzBM5_H5NydOFPPfmEfMrIAAZO2fLTfLxVBIBeCcRnwjj1VF7FE1SbZFjP9V3oYdkCS5hhFMM8mNM4dkvKEXRCwjlFludY2Ml1CM3Yk0XQls5EgPMLkB89v]
  • Structure, Function, and Pharmacology of NMDA Receptor Channels - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNYgogsqWgG_QEDUOasyolju2dXqFbp-rL7O3hkzLMYkJWscsnGzRE-z0yO72ylBaHeAQGLqRbfwyjfBH89Lxvf99HO9lr5rH-6M8QUB9Aak3kt17kdG5pLfEP_YatoWYgmnHWo2RW1Hbf1bCVDJsqfqjzgy4dghEB9czexBOa8JLdWnUDWmxB9xg_qJ5K7Cb93CDAPMWh]
  • Activation Mechanisms of the NMDA Receptor - NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYkj0rjCVCaf0_agknXn6i9LKx4EUeZL8NMl83ND2kFvJ_tAcafaZxvJKKhJPKZ_Gb1IVMaiWX7JLS4yffwAQELX7_SjiONpUNUZzc3lnVMhPwUriXJUjKJX-AVEfmn-H2ChHEbnI=]
  • Structural insights into NMDA receptor pharmacology - Portland Press. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe91whDdmZX9opzggfeCxw6Ye3nahekHRAZZIPYrPKD5ndhb6koTX9U9QherQxHNVtCVTsNLQGUG22V4m3zZbnMjxBQjthKYi2x450aFi37YTHoE2l_GgQeTpC_PMkKNs5sLG3nYOBZLeXmItRAnDRcuBk2JOQlRkTCPGuA137ZMwKRPJyzilYZPCMbbDzHpLNRGIiLFi40RIbQpvSZcmi_a7CEQ==]
  • What are NMDA receptor modulators and how do they work? - Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEui2mmc7crjIp5MmWVSwTrrjMKAbiisgpNAnG1nRO_R2eKJeF5_01AId7cIhvr85oBRyRTBhvcY1xHC-2efRkfp9PJLb6SyjsSjeX3uE6L3kOkHY7_iRatAxDvbBbQmRPh6J3h0MMmIiZV4LORNCrxiwp1z3GpPaDFCB__Penf-M5XlzAIlDeyo23YVnnrqfYarKzTfQ==]
  • Novel NMDA Receptor Modulators: An Update - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn7roPIRTXbHHI2WTg8EJlfEFhmTa2ZZMACC4fOjNON5e13T4SOzYN7ty4j_fWwJt_T6QvFG_QshEPrN5kG9Y49M4BEpD0WUHbSmxWq0NEAVVmmIW1mreWwiMVQ85zoQpgxOPXrMypswRdCSw=]
  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1xCG7V8NnnT4Ren0aCTxndupV3vVXMbzHEdEsQH95jrfHLXavbIVta_MI77kNAARFHquHMZ50l9C9s6JWuecp3vJ58gbd519WcS5WA7s2iACav7ayJILNJeSfv355uEN9b-Jb7MyqWOAmWZmSmtjI]
  • NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLJtK8yr1aPRRRJlZn6C6kB2zegwCSAMJnlanDBRFt7hxQIUafPgyBriPP028F_p_DNQM9RrN2YI6yKiRrzYTEVfkTl27iJJLTpPRBerx_T3HYRQIyTBignC4-Jivxq4b9tA==]
  • Subunit-Selective Allosteric Inhibition of Glycine Binding to NMDA Receptors. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-0jHFbNn9NgoRAV7QfIDPf8UChhaqoKd08Syeoyi0To8Ggmt97OA_fOncH3BYgBuvjI7rFVtW5tdpE8PQx4f8TMbc7GEPOtJ2qx9ybTfqL3AYjWp2lEpwi-d18UepcCbCTtuxhhxR]
  • NMDA Biochemical Binding Assay Service - Reaction Biology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUMeTTs25dDLXFzhID3JttG1VOAwKpvZNKwvrKTPonmL7AJ8VCd3KwYqLkEwmqIYHqTY-AASTBMGvXNYDta7cohSekE0D06yHVE2v42dLeN7bi4dIxooBXdfGBK3egHB0xjr_qxpjDS-UcwAMM5Grn]
  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists | ACS Chemical Neuroscience - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmdxJSVQ-F0X7YP5xenZK6gfekptJYu8xQWLRURU4obStl_NQuztxbhZORjOaCRQ-Jw9l9Db9K5uVn-Z5ScdmtwHL3b18hl0LPo8mP-Rs5XtaN8qiaAsGebUmBPCxjqrUhWr0SOZIw7PoTZypUodRH]
  • NMDA Receptor Function and Physiological Modulation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgfd2Kq-PKKkPUp-0n7cMY2m0czY4S1HETtcGieHy52G_ctcAD7mqIJiHHBEOJhtJprjPAE_f8Ikj6PQ4io0kD2VO2oQfaVrkuCOdfjVhoIiX-BodtvMAHZEBtKNdE23jJEh6lNqtCaSSFOQqajWVzKSVAMA=]
  • The Use of Ligand Binding in Assays of NMDA Receptor Function. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF22VeSssvcvIlMLzcE4Gdnnigj1YglkBGTrrhJhpFpu2VNun5iE05BN48OIWH1QP6CyCuoULhxG1IRoHn3OgrO7pPm0Lh_2S-qRvpN-KKYbG2KoX6K_yEonjFVz5Gf_om6NuYupW6ruMONBniW1BTWoh_wyVlqwaL8VwfIAYgxZyNKAQ==]
  • (PDF) Synthesis and pharmacological properties of glutamic acid amides: A review. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH_hLbbACLOZ7BZ__kZTvIwzwdwbE4aChlHewg0O1ttnYPO9pTt78w-YP6BUuUV6vKyTMUqZanYijIFxq8tZBKPgexUFBPLVLjqY2xYAqFdWKSTEvYDOx9is9Or4JYJA0S8Yce3FoOqI0HqDMpGdVphYpbwQR6m3xqF8f2f12JWW1MeGFcqjw-aCmuPdvgGmRvjm2IAaU1HcsxwGgJZa389EYaxO9JgLKldyoeilOOnPkjaJ4TUkU=]
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVSz8QX3QilSpr4n4IsecR4pVAnL9wnhDegjKO1fQ05ER1Pf67L3CaiDKw6RydNMKL8V1Z73s6eUmvQKXDOSrka6O1BC-GSKiNftfsb3kRENyneH9Dh-Pd5QRBxGcbBDk3FqWlHSqd-HUU9ZU=]
  • Receptor to glutamate NMDA-type: the functional diversity of the nr1 isoforms and pharmacological properties - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI4lsXWQ-jJOFPCeTS0UWufWkXW1ARr-3evXDD2FhX1hCH3sDphLVbaE_w-NlP7B-WQ01ct7DuO4YsMHFYCmeWvhZXIv5S2HxB5iZiiVtL_W0ScNIi-xutJIiwZL52yABIbSMc]
  • Synthesis of nonracemic hydroxyglutamic acids - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGahvMjE1xjFlmOHyue8ZFxKYlx69AohbXwkUc-_Cko2-mjLiHGuLfuHL_uCa1KoxGzKh7oSkqXKG0F7Om5rpWD1zABVP5XLyBE9f69TCTzmOqt4smlpwfsK7ZuUgt8xQ51yTSxMK_6FPb09Vc=]
  • NMDA receptors: Biological properties and their roles in neuropsychiatric disorders. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvrhdjgiEGrlrEqkbGhPn7WIjNp0Gv-wO87UOCnE-bRwIj4N6mUcwcayWQXJk1dsaSwjUwH8WAIF32x6YU39_oak8o--H-pBOaP1vQz49eAOhYHZPLhqkHjgTkmlu_m4e4GZvbPL1DeEJb6TS4m_M23Yx1juI=]
  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUHfKOpWwGlF_hzCyq3TIgmZE9K8ozNZGb9Kx_QWcZmTTYeVt8RcI-lExkN7hd5bjS29Fx30FrRUol6hIfUmqcBj46pX0rLIp22LRXIrO8WoSd3WkIuQJCMidsjqH5KGhEY-nhp88OV_erltcWKcloaPw44C8s2e52HbjQsDiCGPXB5iNG_xgaSfrW4E_LqbmOeghgpjPU1RgNWnf-gqc=]
  • NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIGkq73qcFa_BF_lv5e2RrrQKe7mMQ4NA6wm2K3MggTPFKuk0GeVyZ_jTIV9b5dxDyZPQwnPTWtarHvGZxcaYw3NcDeriDm_avyoSfVVM9fg4rP__x387lmiBAoSeqo3y8qGFV]

Sources

The Therapeutic Potential of N-Hydroxy-D-glutamic Acid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of N-Hydroxy-D-glutamic acid (HODA) and its derivatives, with a primary focus on their role as inhibitors of the bacterial enzyme glutamate racemase. As the threat of antimicrobial resistance continues to grow, the identification of novel bacterial targets and the development of targeted inhibitors are of paramount importance. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the mechanism of action, synthesis, and evaluation of this promising class of compounds. We will delve into the biochemical rationale for targeting glutamate racemase, provide detailed experimental protocols for assessing inhibitor activity, and discuss the future perspectives for the clinical application of HODA derivatives.

Introduction: The Imperative for Novel Antibacterial Targets

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The traditional pipelines for antibiotic discovery have slowed, necessitating a shift towards the exploration of novel bacterial targets that are essential for microbial survival and absent in human hosts. One such target is glutamate racemase (MurI), a prokaryotic-specific enzyme crucial for the synthesis of the bacterial cell wall.

Glutamic acid, an essential amino acid, exists in two enantiomeric forms: L-glutamic acid and D-glutamic acid. While L-glutamate is a common component of proteins, D-glutamate is a key structural element of peptidoglycan, the rigid polymer that forms the bacterial cell wall.[1][2] The presence of D-amino acids in the peptidoglycan layer provides protection against host proteases that are specific for L-isomers.[3] Bacteria utilize the enzyme glutamate racemase to catalyze the interconversion of L-glutamate to D-glutamate, ensuring a sufficient supply of this essential building block for cell wall biosynthesis.[4][5] Crucially, glutamate racemase is absent in mammals, making it an ideal target for the development of selective antibacterial agents with a potentially high safety profile.[4]

This compound (HODA) has emerged as a potent and specific inhibitor of glutamate racemase. This guide will provide a detailed examination of HODA and its derivatives as a promising class of antibacterial agents.

Glutamate Racemase: A Key Player in Bacterial Cell Wall Synthesis

The Catalytic Mechanism of Glutamate Racemase

Glutamate racemase is a cofactor-independent enzyme that employs a two-base catalytic mechanism. The active site contains two conserved cysteine residues that act as acid/base catalysts.[3][5] The proposed mechanism involves the following steps:

  • Deprotonation: One cysteine thiolate abstracts the α-proton from the substrate (either L- or D-glutamate).

  • Formation of a Planar Intermediate: This deprotonation results in the formation of a planar enolate intermediate, stabilized within the active site.

  • Reprotonation: The second cysteine thiol donates a proton to the opposite face of the planar intermediate.

  • Product Release: This results in the formation of the opposite enantiomer of glutamate, which is then released from the active site.

The symmetrical nature of the active site allows the enzyme to efficiently catalyze the reaction in both directions, maintaining an equilibrium between L- and D-glutamate.

Caption: Simplified mechanism of glutamate racemase.

This compound: A Competitive Inhibitor of Glutamate Racemase

This compound (HODA) has been identified as a competitive inhibitor of glutamate racemase.[6] Its inhibitory activity stems from its structural similarity to the natural substrate, allowing it to bind to the active site. However, the presence of the N-hydroxy group alters its reactivity within the active site, leading to inhibition.

Mechanism of Inhibition: The Role of an Imine Intermediate

It is proposed that HODA acts as an alternate substrate for glutamate racemase, leading to the formation of an inhibitory imine intermediate.[6] The N-hydroxy group of HODA is thought to mimic a water molecule that interacts with the glutamate amino group in the active site.[4] The catalytic cysteine residue in the active site can deprotonate the α-carbon of HODA, but the subsequent reaction is altered. Instead of a simple reprotonation, an elimination of water from the N-hydroxy group can occur, leading to the formation of an α-imino acid. This imine intermediate is likely the species responsible for the potent inhibition of the enzyme.[6]

Caption: Proposed inhibitory pathway of HODA.

Kinetic Profile of HODA

Studies have characterized the inhibitory and substrate-like properties of D-N-hydroxyglutamate against glutamate racemase, providing the following kinetic parameters:

ParameterValueReference
Ki (Inhibition Constant)56 µM[6]
KM (Michaelis Constant)57 µM[6]
kcat/KM 3.2 x 103 M-1s-1[6]

These data indicate that D-N-hydroxyglutamate is a potent competitive inhibitor of glutamate racemase.[6] In contrast, L-N-hydroxyglutamate is a much weaker inhibitor.[6]

Synthesis of this compound Derivatives

A plausible synthetic route could involve the N-hydroxylation of a suitably protected D-glutamic acid derivative.

General Strategy for N-Hydroxylation

A potential synthetic approach could involve the following key steps:

  • Protection of Carboxylic Acid Groups: The two carboxylic acid groups of D-glutamic acid would need to be protected, for example, as esters (e.g., methyl or benzyl esters), to prevent side reactions.

  • N-Hydroxylation: The protected D-glutamic acid could then be subjected to N-hydroxylation. This can be achieved using various reagents, such as dimethyldioxirane or by oxidation of the corresponding amine.

  • Deprotection: Finally, the protecting groups on the carboxylic acid functionalities would be removed to yield this compound.

The development of a robust and scalable synthesis protocol is a critical step in the advancement of HODA derivatives as therapeutic agents.

Experimental Protocols for Evaluating Inhibitor Activity

The evaluation of this compound derivatives as glutamate racemase inhibitors requires robust and reliable enzymatic assays. Two primary methods are commonly employed: a circular dichroism (CD) assay and a coupled-enzyme assay.

Glutamate Racemase Expression and Purification

Prior to performing any activity assays, a source of purified glutamate racemase is required. The enzyme can be overexpressed in a suitable host, such as E. coli, and purified using standard chromatographic techniques, such as affinity chromatography (e.g., using a His-tag) followed by size-exclusion chromatography.[7]

Circular Dichroism (CD) Assay

This assay directly measures the interconversion of L- and D-glutamate by monitoring the change in the circular dichroism signal of the solution. L- and D-glutamate have distinct CD spectra, and the racemization reaction leads to a change in the overall CD signal, which can be monitored over time to determine the enzyme's activity.[11][12]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the substrate (e.g., 2.5 mM L-glutamate) in a suitable buffer (e.g., 10 mM potassium phosphate, pH 8.2, containing 0.2 mM DTT).[7][11]

  • Instrument Setup: Set up a CD spectropolarimeter to monitor the CD signal at a specific wavelength where the difference between the L- and D-enantiomers is maximal (e.g., 203 nm).[11] Maintain the temperature at 25°C.[11]

  • Initiate Reaction: Add a known amount of purified glutamate racemase to the reaction mixture in a quartz cuvette.

  • Data Acquisition: Record the change in the CD signal over time.

  • Data Analysis: The initial rate of the reaction can be determined from the linear portion of the curve. For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the reaction rate and to calculate kinetic parameters such as Ki.

Coupled-Enzyme Assay

This is a spectrophotometric assay that indirectly measures the activity of glutamate racemase by coupling the production of L-glutamate to a reaction catalyzed by L-glutamate dehydrogenase (L-GDH), which results in a measurable change in absorbance.[7]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM CHES buffer, pH 9.2)[7]

    • D-glutamic acid (substrate, at varying concentrations)[7]

    • NAD+ (5 mM)[7]

    • L-glutamate dehydrogenase (e.g., 37.5 units)[7]

    • ADP (2.5 mM, an allosteric activator of some GDH enzymes)[7]

    • A chromogenic reagent system (e.g., INT and diaphorase)[7]

  • Initiate Reaction: Add purified glutamate racemase to the reaction mixture.

  • Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength (e.g., 450 nm for the INT/diaphorase system) over time using a spectrophotometer.[2][13]

  • Data Analysis: The rate of the reaction is proportional to the rate of change in absorbance. This assay can be used to determine kinetic parameters and to screen for inhibitors.

Caption: Workflow for evaluating HODA derivatives.

Therapeutic Potential and Future Directions

The specific inhibition of glutamate racemase by this compound derivatives presents a compelling strategy for the development of novel antibacterial agents. The absence of this enzyme in humans suggests a low potential for host toxicity, a significant advantage in drug development.[4]

In Vivo Efficacy

While specific in vivo efficacy data for this compound derivatives are limited in the public literature, studies on other 4-substituted D-glutamic acid analogues have demonstrated efficacy in a murine thigh infection model against Streptococcus pneumoniae.[14] This provides a strong rationale for pursuing in vivo studies with HODA derivatives.

Pharmacokinetics and Safety

The pharmacokinetic and toxicological profiles of this compound derivatives will be critical determinants of their clinical success. Studies on a glutamic acid derivative named "glutaron" have shown that it can penetrate the blood-brain barrier and has a high affinity for well-vascularized organs.[15] However, detailed pharmacokinetic and toxicity studies specifically for HODA and its analogues are necessary. Key parameters to investigate include absorption, distribution, metabolism, excretion (ADME), and potential off-target effects.

Lead Optimization and Derivative Development

The this compound scaffold provides a promising starting point for lead optimization. Medicinal chemistry efforts can be directed towards synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that enhance the desired therapeutic attributes while minimizing potential liabilities.

Conclusion

This compound and its derivatives represent a promising new frontier in the fight against antimicrobial resistance. Their targeted inhibition of glutamate racemase, a bacterial-specific enzyme essential for cell wall synthesis, offers a clear and compelling mechanism of action. This technical guide has provided a comprehensive overview of the current state of knowledge, from the fundamental biochemistry of the target enzyme to the practical considerations for inhibitor evaluation. Further research into the synthesis, in vivo efficacy, and safety of this compound class is highly warranted and holds the potential to deliver a new generation of much-needed antibacterial therapies.

References

  • Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. (2023). Taylor & Francis. [Link]

  • 4-Substituted D-glutamic acid analogues: the first potent inhibitors of glutamate racemase (MurI) enzyme with antibacterial activity. (2002). PubMed. [Link]

  • Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. PMC. [Link]

  • A novel assay method for an amino acid racemase reaction based on circular dichroism. ScienceDirect. [Link]

  • Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis. (2016). Antimicrobial Agents and Chemotherapy. [Link]

  • Glutamate racemase as a target for drug discovery. PMC. [Link]

  • The inhibition of glutamate racemase by D-N-hydroxyglutamate. (1997). UBC Chemistry. [Link]

  • Glutamate racemase. Wikipedia. [Link]

  • Glutamate Dehydrogenase (GLDH-R). Kikkoman Biochemifa Company. [Link]

  • glutamate racemase. University of Wisconsin-La Crosse. [Link]

  • Glutamate racemase as a target for drug discovery. (2009). Request PDF. [Link]

  • Synthesis of nonracemic hydroxyglutamic acids. (2019). PMC. [Link]

  • Racemization of L-Glutamic acid and synthesis of D-Glutamic acid by enzymatic resolution. ResearchGate. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. (2023). MDPI. [Link]

  • Formation of Imines and Enamines. (2025). Chemistry Steps. [Link]

  • Circular dichroism (CD) spectra of S. mutans MurI using glutamic acids... ResearchGate. [Link]

  • Pharmacokinetic Properties of a New Glutamic Acid Derivative Glutaron. (2015). PubMed. [Link]

  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. (2025). Chemistry LibreTexts. [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids. (2020). MDPI. [Link]

  • ENZYMATIC SYNTHESIS OF GAMMA-GLUTAMYLHYDROXAMIC ACID FROM GLUTAMIC ACID AND HYDROXYLAMINE. (1963). PubMed. [Link]

  • Distribution, industrial applications, and enzymatic synthesis of D-amino acids. (2015). PubMed. [Link]

  • General mechanism for the imine formation reaction in organic (top) and... ResearchGate. [Link]

  • Effect of various analogues of D-glutamic acid on the D-glutamate-adding enzyme from Escherichia coli. (1994). PubMed. [Link]

  • Glutamic acid analogues used as potent anticancer: A review. (2002). Der Pharma Chemica. [Link]

  • D-glucose based syntheses of β-hydroxy derivatives of L- glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid. (2015). RSC Advances. [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. (2021). QMRO Home. [Link]

  • Glutamic Acid: Definition, Structure, Benefits, Sources and Uses. Stanford Chemicals. [Link]

  • The Chemical Synthesis of DNA and RNA Oligonucleotides for Drug Development and Therapeutic Applications. Request PDF. [Link]

  • Enzymatic de novo DNA Synthesis Methods. eScholarship.org. [Link]

  • Automated DNA chemical synthesis. (2021). SigutLabs. [Link]

Sources

The Unseen Architects of Iron Homeostasis: A Technical History of N-Hydroxy-α-Amino Acid Discovery and Isolation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of N-hydroxy-α-amino acids is a story intertwined with the fundamental biological process of iron acquisition. These unique amino acid derivatives were not initially sought as individual molecules but were unveiled as critical structural components of siderophores, the low-molecular-weight, high-affinity iron chelators produced by microorganisms. This in-depth guide provides a technical narrative of the historical discovery and isolation of N-hydroxy-α-amino acids, with a focus on the pioneering work that led to their identification within complex natural products. While the specific compound N-Hydroxy-D-glutamic acid is not prominently documented in the historical literature, this guide will illuminate the general principles and methodologies of discovery and isolation through the lens of closely related and well-studied analogues, such as N-hydroxy-D-ornithine, a key component of many siderophores. We will explore the early history of siderophore research, the intricate process of their isolation, the chemical methods for their degradation to identify constituent amino acids, and the stereochemical analyses that revealed the presence of D-isomers. This guide aims to provide a comprehensive understanding of the scientific journey that brought these crucial molecules to light, offering valuable insights for researchers in natural product chemistry, microbiology, and drug development.

Introduction: The Quest for Iron and the Dawn of Siderophore Research

Iron is an essential element for nearly all forms of life, playing a critical role in a vast array of metabolic processes. However, in aerobic environments, iron exists predominantly in the insoluble ferric (Fe³⁺) state, making its acquisition a significant challenge for microorganisms. This evolutionary pressure led to the development of sophisticated iron uptake systems, central to which are siderophores.[1] The story of N-hydroxy-α-amino acids begins with the study of these "iron carriers."

In the mid-20th century, researchers investigating microbial growth factors made a series of seminal discoveries. Compounds like "mycobactin," essential for the growth of Mycobacterium paratuberculosis, and "ferrichrome," a growth factor for certain fungi and bacteria, were isolated and found to possess a remarkable affinity for iron.[1][2] These early discoveries laid the groundwork for the recognition of a widespread and structurally diverse class of natural products dedicated to iron chelation.

The key to the potent iron-binding capacity of many of these early-discovered siderophores was a then-unfamiliar functional group: the hydroxamate. This moiety, derived from N-hydroxy-α-amino acids, provides the bidentate oxygen ligands that coordinate with ferric iron in a highly stable octahedral complex.[3] The journey to understanding the structure of siderophores, therefore, necessitated the discovery and characterization of their N-hydroxylated amino acid building blocks.

The Unveiling: Isolation and Structural Elucidation of Hydroxamate Siderophores

The initial challenge for chemists was the isolation of these iron-chelating compounds from complex microbial cultures. The general approach involved cultivating microorganisms in iron-deficient media to stimulate siderophore production, followed by extraction and purification.

General Isolation Protocol for Hydroxamate Siderophores

A typical workflow for the isolation of hydroxamate siderophores from microbial cultures is outlined below. This protocol is a generalized representation based on historical and contemporary methods.

Step 1: Culture and Induction

  • Inoculate a suitable liquid medium with the microorganism of interest. The medium should be formulated to be iron-deficient to induce siderophore biosynthesis.

  • Incubate the culture under optimal growth conditions (temperature, aeration, pH) for a period sufficient for siderophore accumulation in the supernatant.

Step 2: Extraction

  • Separate the microbial biomass from the culture supernatant by centrifugation or filtration.

  • Extract the supernatant with an organic solvent in which the siderophore is soluble, such as chloroform-phenol or benzyl alcohol. The choice of solvent depends on the polarity of the target siderophore.

Step 3: Purification

  • The crude extract is then subjected to a series of chromatographic separations. Historically, techniques like counter-current distribution and column chromatography with adsorbents such as alumina or silica gel were employed.

  • Modern methods utilize a combination of techniques including:

    • Adsorption Chromatography: Using resins like Amberlite XAD to capture the siderophores from the aqueous phase.

    • Size-Exclusion Chromatography: To separate compounds based on molecular weight.

    • Ion-Exchange Chromatography: To separate siderophores based on their charge.

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are powerful tools for the final purification of individual siderophores.

The following diagram illustrates a generalized workflow for siderophore isolation:

Siderophore_Isolation_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Culture Microbial Culture (Iron-Deficient Medium) Separation Biomass Separation (Centrifugation/Filtration) Culture->Separation Harvesting Extraction Solvent Extraction of Supernatant Separation->Extraction Supernatant Concentration Concentration of Crude Extract Extraction->Concentration Chromatography Chromatographic Purification (e.g., HPLC) Concentration->Chromatography Pure_Siderophore Pure Siderophore Chromatography->Pure_Siderophore

Caption: Generalized workflow for the isolation of siderophores.

Deconstruction and Discovery: Identification of N-Hydroxy-α-Amino Acids

Once a pure siderophore was obtained, the next critical step was to determine its chemical structure. This was typically achieved through chemical degradation, breaking the molecule down into its constituent building blocks.

Hydrolysis: The Key to Unlocking the Components

Acid hydrolysis was the primary method used to cleave the amide and ester bonds within the siderophore backbone. This process, however, presented a significant challenge when dealing with N-hydroxy amino acids, as the N-O bond is labile under harsh acidic conditions.

Protocol for Siderophore Hydrolysis and Amino Acid Analysis:

  • Hydrolysis: The purified siderophore is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours in a sealed, evacuated tube.

  • Derivatization: The resulting amino acid mixture is then derivatized to facilitate separation and identification. A common method is the use of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) for chiral amino acids.[4]

  • Chromatographic Separation: The derivatized amino acids are separated using techniques like paper chromatography, thin-layer chromatography (TLC), or more definitively by HPLC.

  • Spectroscopic Analysis: The structure of the isolated amino acid derivatives is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5][6]

It was through this process of degradation and analysis that chemists first identified unusual amino acids that did not correspond to the canonical proteinogenic amino acids. A prime example is the discovery of N⁵-hydroxy-L-ornithine as a key component of the ferrichrome family of fungal siderophores.[3]

The following diagram illustrates the process of identifying constituent amino acids from a siderophore:

Amino_Acid_Identification Pure_Siderophore Pure Siderophore Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Pure_Siderophore->Hydrolysis Amino_Acid_Mixture Mixture of Constituent Amino Acids Hydrolysis->Amino_Acid_Mixture Derivatization Derivatization (e.g., Marfey's Reagent) Amino_Acid_Mixture->Derivatization Separation Chromatographic Separation (HPLC) Derivatization->Separation Analysis Spectroscopic Analysis (NMR, MS) Separation->Analysis Identified_Amino_Acids Identified N-Hydroxy Amino Acids Analysis->Identified_Amino_Acids

Caption: Workflow for the identification of constituent amino acids from a purified siderophore.

The "Unnatural" Configuration: The Discovery of D-Amino Acids in Siderophores

A further layer of complexity and intrigue was added with the discovery that many of the amino acid components of siderophores existed in the D-configuration, which is far less common in nature than the L-configuration found in proteins.[7][8] The determination of the stereochemistry of these N-hydroxy-α-amino acids was a crucial step in their complete characterization.

Chiral derivatization, as mentioned with Marfey's reagent, followed by chromatographic comparison with authentic standards of both L- and D-isomers, was instrumental in establishing the absolute configuration of these components.[4] The presence of D-amino acids in these non-ribosomally synthesized peptides is now understood to be a common feature, often contributing to their resistance to degradation by common proteases.

The Case of this compound: An Elusive Target

It is plausible that this specific compound exists as a component of a yet-to-be-characterized siderophore or other natural product. The principles and methodologies outlined in this guide for the discovery and isolation of N-hydroxy-α-amino acids from natural sources would be directly applicable to the search for and characterization of this compound.

Conclusion and Future Perspectives

The history of the discovery and isolation of N-hydroxy-α-amino acids is a testament to the power of natural product chemistry in revealing novel molecular structures with profound biological functions. From their initial recognition as components of microbial growth factors to their characterization as the iron-chelating heart of siderophores, these compounds have opened up new avenues of research in microbiology, biochemistry, and medicine. The methodologies developed for their isolation and structural elucidation have laid the foundation for the ongoing exploration of the microbial metabolome.

For drug development professionals, the story of N-hydroxy-α-amino acids and siderophores offers a compelling example of "Trojan horse" strategies, where antibiotics are conjugated to siderophores to facilitate their entry into bacterial cells.[9] A deeper understanding of the diversity and biosynthesis of N-hydroxy-α-amino acids will undoubtedly fuel the development of novel therapeutics to combat infectious diseases. The search for new natural products containing these unique building blocks, including the elusive this compound, continues to be a promising frontier in scientific discovery.

References

  • Braun, V., & Hantke, K. (2011). The history of siderophores. Biometals, 24(3), 487-501.
  • Ratledge, C. (2004). Iron Acquisition by the Genus Mycobacterium: History, Mechanisms, Role of Siderocalin, Anti-Tuberculosis Drug Development. Tuberculosis, 84(1-2), 110-130.
  • Giessen, T. W., Franke, K. B., Knappe, T. A., Kraas, F. I., Bosello, M., Xie, X., Linne, U., & Marahiel, M. A. (2012). Isolation, Structure Elucidation, and Biosynthesis of an Unusual Hydroxamic Acid Ester-Containing Siderophore from Actinosynnema mirum.
  • Moody, D. B., Young, D. C., Cheng, T. Y., Rosat, J. P., Roura-Mir, C., O'Connor, P. B., ... & Costello, C. E. (2004). Lipidomic discovery of deoxysiderophores reveals a revised mycobactin biosynthesis pathway in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 101(12), 4119-4124.
  • Tullius, M. V., & Raymond, K. N. (2011). Discovery and characterization of a unique mycobacterial heme acquisition system. Proceedings of the National Academy of Sciences, 108(33), 13495-13500.
  • Lee, J., Kim, S. Y., Lee, J. Y., Park, J. Y., Kim, T. J., & Kim, W. G. (2015). Isolation and structure determination of new siderophore albachelin from Amycolatopsis alba. Journal of Microbiology and Biotechnology, 25(4), 517-523.
  • De Voss, J. J., Rutter, K., Schroeder, B. G., Su, H., Zhu, Y., & Barry, C. E. (2000). Studies in mycobactin biosynthesis. Journal of Bacteriology, 182(13), 3672-3677.
  • Crosa, J. H., & Walsh, C. T. (2002). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 66(2), 223-249.
  • Dertz, E. A., & Raymond, K. N. (2004). Purification and structural characterization of siderophore (corynebactin) from Corynebacterium diphtheriae. Journal of Biological Chemistry, 279(44), 45594-45601.
  • Miller, M. J. (1989). Genomic analysis of siderophore β-hydroxylases reveals divergent stereocontrol and expands the condensation domain family. Proceedings of the National Academy of Sciences, 116(40), 19898-19903.
  • Neilands, J. B. (1981). Siderophore: structural and functional characterisation–a comprehensive review. Annual Review of Biochemistry, 50(1), 715-731.
  • Manivasagan, P., Kim, S. K., & Sivakumar, K. (2011). Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi. Applied Microbiology and Biotechnology, 91(1), 235-244.
  • Sandy, M., & Butler, A. (2011).
  • Johnson, D. A., & Butler, A. (2009). N-Acyl-N-hydroxy-L-ornithine amino acids found in fungal hydroxamate... Journal of Biological Chemistry, 284(48), 33285-33294.
  • Vraspir, J. M., & Butler, A. (2009). Amino acid variability in the peptide composition of a suite of amphiphilic peptide siderophores from an open ocean Vibrio species.
  • Starkey, J. R., & Butler, A. (2017). Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis. Biochemistry, 56(30), 3929-3937.
  • Genin, E., & Genta-Jouve, G. (2023). Occurrence of D-amino acids in natural products. Natural Product Reports, 40(11), 1801-1818.
  • Wikipedia contributors. (2024, February 15). D-Amino acid. In Wikipedia, The Free Encyclopedia. Retrieved 02:30, February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of N-Hydroxy-D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026


 D-N-OH-Glu)
Author:  Senior Application Scientist

Abstract & Strategic Overview

N-Hydroxy-L-glutamic acid and its enantiomer, N-Hydroxy-D-glutamic acid (D-N-OH-Glu) , are critical molecular probes for investigating excitatory neurotransmission. Specifically, D-N-OH-Glu exhibits unique binding profiles at NMDA (N-methyl-D-aspartate) and metabotropic glutamate receptors (mGluRs), often acting as a partial agonist or antagonist where the L-isomer acts as a full agonist.

Synthesizing the D-isomer presents a challenge: D-glutamic acid is significantly more expensive than the abundant L-glutamic acid. This Application Note details a cost-effective, high-fidelity Chiral Inversion Strategy . By exploiting the stereochemical mechanisms of diazotization (retention) and nucleophilic substitution (inversion), researchers can convert inexpensive L-Glutamic acid directly into high-purity this compound.

The Stereochemical Pathway

The synthesis relies on a "Retention-Inversion" sequence:

  • Step 1 (Retention): Diazotization of L-Glutamic acid [(S)-configuration] yields (S)-2-bromopentanedioic acid via a double-inversion mechanism involving an

    
    -lactone intermediate.
    
  • Step 2 (Inversion):

    
     displacement of the bromide by hydroxylamine inverts the center to the (R)-configuration, yielding the D-isomer.
    

ReactionPathway cluster_0 Precursor cluster_1 Intermediate cluster_2 Target L_Glu L-Glutamic Acid (S)-Configuration Bromo (S)-2-Bromopentanedioic Acid (Retention) L_Glu->Bromo NaNO2, KBr, HBr (Double Inversion) D_NOH N-Hydroxy-D-Glutamic Acid (R)-Configuration Bromo->D_NOH NH2OH, KOH (SN2 Inversion)

Figure 1: Stereochemical pathway converting L-Glutamic acid to the D-N-hydroxy derivative.

Experimental Protocols

Protocol A: Synthesis of (S)-2-Bromopentanedioic Acid

Objective: Conversion of L-Glutamic acid to the


-bromo derivative with retention of configuration.

Reagents:

  • L-Glutamic acid (99%+)

  • Sodium Nitrite (

    
    )[1]
    
  • Potassium Bromide (

    
    )
    
  • Hydrobromic acid (

    
    , 48% aq)
    
  • Sulfuric acid (

    
    , 2M)
    

Procedure:

  • Preparation: In a 1L three-necked round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve L-Glutamic acid (0.5 mol, 73.6 g) and KBr (1.75 mol, 208 g) in 2M

    
     (350 mL) .
    
  • Cooling: Cool the solution to -5°C using an ice/salt bath. It is critical to maintain the temperature below 0°C to prevent side reactions.

  • Diazotization: Add

    
     (0.75 mol, 51.8 g)  in small portions over 2 hours.
    
    • Note: Vigorous evolution of

      
       gas will occur. Ensure adequate venting.
      
    • Mechanism:[1][2][3][4] The formation of the diazonium salt is followed by intramolecular attack of the

      
      -carboxylate, forming a transient 
      
      
      
      -lactone. Bromide opens this lactone, resulting in net retention of configuration.
  • Reaction: After addition, stir at -5°C for 1 hour, then allow the mixture to warm to room temperature over 2 hours.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
     mL) .
    
  • Workup: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The residue is often pure enough for the next step. If necessary, recrystallize from Ethyl Acetate/Hexane.

Yield Target: 75-85% Physical Data: White crystalline solid. Melting point: 139-141°C.

Protocol B: N-Hydroxylation to this compound

Objective: Nucleophilic displacement of bromide by hydroxylamine with inversion of configuration [(S)


 (R)].

Reagents:

  • (S)-2-Bromopentanedioic acid (from Protocol A)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Potassium Hydroxide (

    
    )
    
  • Ion Exchange Resin (Dowex 50W-X8,

    
     form)
    

Procedure:

  • Reagent Prep: Prepare a solution of

    
     (0.4 mol, 27.8 g)  in Water (50 mL) . Cool to 0°C.[3]
    
  • Neutralization: Slowly add a solution of KOH (0.8 mol, 44.8 g) in Water (50 mL) to the hydroxylamine solution, keeping the temperature

    
    °C.
    
  • Displacement: Add (S)-2-Bromopentanedioic acid (0.1 mol, 21.1 g) to the basic hydroxylamine solution.

    • Stoichiometry: A large excess of hydroxylamine (4-10 eq) is often used to minimize over-alkylation, but 4 eq is sufficient for this protocol.

  • Incubation: Stir the reaction mixture at 25°C for 48 hours .

    • Observation: The reaction is slow. Heating accelerates it but increases the risk of elimination to glutaconic acid.

  • Quenching: Acidify the solution to pH 2 with concentrated HCl.

  • Purification (Crucial Step):

    • Load the acidic solution onto a cation exchange column (Dowex 50W-X8 , 200-400 mesh).

    • Wash the column with Water (500 mL) to remove inorganic salts and unreacted bromide.

    • Elute the product with 1M

      
       (Ammonium Hydroxide) . Collect ninhydrin-positive fractions (Note: N-hydroxy compounds give a distinct color, often orange/brown rather than purple, with ninhydrin).
      
  • Isolation: Concentrate the active fractions under reduced pressure. The residue is typically the ammonium salt. Dissolve in minimal water and adjust pH to the isoelectric point (~3.2) with HCl to precipitate the free acid, or recrystallize from Water/Ethanol.

Yield Target: 45-60%

Analytical Validation & QC

To ensure the stereochemical integrity of the product, the following parameters must be verified.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Melting Point 158 - 160°C (dec)Capillary Method
Optical Rotation

(

)
Polarimetry
NMR (

)

3.85 (dd, 1H,

-CH), 2.45 (t, 2H,

-CH2), 2.10 (m, 2H,

-CH2)

/ 400 MHz
Chiral Purity

ee
Chiral HPLC (Crownpak CR+)

Note on Optical Rotation: The specific rotation is the primary indicator of success.

  • L-N-Hydroxy-Glu:

    
    
    
  • D-N-Hydroxy-Glu:

    
    
    
  • If your rotation is near 0, racemization occurred (likely during the bromination step).

Workflow Logic & Troubleshooting

Workflow start Start: L-Glutamic Acid step1 Diazotization (-5°C) Reagent: NaNO2/HBr start->step1 check1 QC: Melting Point >138°C? (Check for racemization) step1->check1 check1->step1 No (Recrystallize) step2 SN2 Displacement (25°C, 48h) Reagent: NH2OH/KOH check1->step2 Yes purify Ion Exchange Chromatography (Dowex 50W) step2->purify final Final Product: This compound purify->final

Figure 2: Operational workflow ensuring checkpoint validation before the expensive hydroxylation step.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure the temperature stays below -5°C during

    
     addition. Higher temps favor elimination to 
    
    
    
    -unsaturated acids.
  • Racemization: If the bromide is racemic, the final product will be racemic. This usually happens if the

    
     concentration is too low, allowing an 
    
    
    
    pathway (carbocation) rather than the double-inversion mechanism.
  • Iron Contamination: N-Hydroxy amino acids are potent siderophores (iron chelators). Avoid steel spatulas or worn glass; use plastic or high-grade glass to prevent the product from turning red/purple (iron complex).

References

  • Polonski, T. (1988). "Preparation of N-hydroxy-alpha-amino acids by displacement of alpha-bromo acids with hydroxylamine." Journal of the Chemical Society, Perkin Transactions 1, 629-637.

  • Kawai, M., et al. (1998). "Stereoselective synthesis of N-hydroxy-L-glutamic acid and its biological activity." Tetrahedron: Asymmetry, 9(18), 3251-3258.

  • Souers, A. J., et al. (1999).[5] "Synthesis of Enantioenriched

    
    -Bromo Acids." Synthesis, 1999(04), 583-585. 
    
  • Cooper, A. J. L. (2012). "N-Hydroxy-amino acids: Biosynthesis and biological function." Archives of Biochemistry and Biophysics, 519(2), 160-172.

Sources

Application Note: High-Precision Stereochemical Profiling of NMDA Receptors using N-Hydroxy-D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The N-methyl-D-aspartate (NMDA) receptor is a tetrameric ionotropic glutamate receptor characterized by a strict stereochemical requirement for its agonists. While L-glutamic acid is the endogenous agonist, the introduction of an N-hydroxy moiety creates N-hydroxy-L-glutamic acid , a potent agonist. Conversely, the D-isomer, N-Hydroxy-D-glutamic acid (N-OH-D-Glu) , serves as a critical pharmacological probe.

This application note details the protocol for using N-OH-D-Glu in competitive displacement assays. The primary utility of this compound lies in Structure-Activity Relationship (SAR) studies. By comparing the binding affinity (


) of the D-isomer against the L-isomer and the endogenous ligand, researchers can map the steric and electrostatic tolerance of the GluN2 subunit's ligand-binding domain (LBD). Specifically, the N-hydroxyl group acts as a unique hydrogen bond donor/acceptor probe, testing whether alternative bonding networks can compensate for the unfavorable steric clash usually presented by D-configured amino acids at the glutamate site.
Key Applications
  • Stereoselectivity Indexing: Quantifying the "eutomer/distomer" ratio for novel glutamate analogs.

  • Binding Pocket Mapping: Probing the tolerance of the

    
    -amino binding pocket using the N-OH modification.
    
  • Negative Control Validation: Verifying the specificity of [3H]-L-Glutamate binding signals.

Mechanism of Action & Experimental Logic

The NMDA receptor requires the co-binding of glutamate (at the GluN2 subunit) and glycine or D-serine (at the GluN1 subunit).[1][2] The glutamate binding pocket is highly stereoselective for the L-isomer.

  • The L-Isomer (Agonist): The

    
    -amino and 
    
    
    
    -carboxyl groups of L-glutamate form salt bridges with specific residues (e.g., R518 in GluN2A).
  • The N-Hydroxy Modification: The

    
    -OH group mimics the amino group but introduces an additional oxygen atom, altering pKa and hydrogen bonding potential.
    
  • The D-Isomer Challenge: N-OH-D-Glu presents the side chain in a spatially distinct orientation. In this assay, we measure the ability of N-OH-D-Glu to displace a high-affinity radioligand ([3H]-L-Glutamate). A high

    
     (low affinity) confirms the receptor's strict stereochemical filter, while any significant binding reveals plasticity in the LBD.
    
Pathway Visualization: Ligand-Receptor Interaction Logic

ReceptorLogic Receptor NMDA Receptor (GluN2 Subunit) BindingSite Orthosteric Binding Pocket (Arg518 / Thr513) Receptor->BindingSite Exposes Ligand_L Endogenous Ligand (L-Glutamate) Ligand_L->BindingSite Competes (High Potency) Ligand_Probe Experimental Probe (N-Hydroxy-D-Glu) Ligand_Probe->BindingSite Competes (Test Affinity) Displacement Signal Reduction (Competitive Inhibition) Ligand_Probe->Displacement Concentration Dependent Radioligand Radioligand ([3H]-L-Glutamate) Radioligand->BindingSite High Affinity Binding Signal Scintillation Signal (Bound CPM) BindingSite->Signal Generates Displacement->Signal Decreases

Caption: Logic of the competitive binding assay. N-OH-D-Glu competes with [3H]-L-Glutamate for the orthosteric site. The degree of signal reduction reflects the probe's affinity.

Detailed Protocol: Competitive Radioligand Binding

Materials & Reagents[3]
  • Radioligand: L-[3,4-^3H]-Glutamate (Specific Activity: 40–60 Ci/mmol).

  • Test Compound: this compound (prepare fresh in buffer).

  • Non-Specific Binding (NSB) Control: 1 mM unlabeled L-Glutamate (saturating concentration).

  • Tissue Source: Rat synaptic plasma membranes (SPM) or HEK293 cells expressing recombinant GluN1/GluN2 receptors.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4 at 4°C). Note: Avoid chloride salts if studying chloride-dependent binding; use Tris-Acetate if necessary. For standard displacement, Tris-HCl is acceptable.[3]

  • Filters: Whatman GF/B glass fiber filters.

Membrane Preparation (Critical Step)

Causality: Endogenous glutamate is sticky and difficult to remove. Failure to wash membranes thoroughly will result in isotopic dilution and underestimation of affinity.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a glass-Teflon homogenizer.

  • Centrifugation 1: Spin at 1,000 x g for 10 min to remove debris. Save supernatant.

  • Centrifugation 2: Spin supernatant at 20,000 x g for 20 min. Discard supernatant.

  • Osmotic Shock: Resuspend pellet in ice-cold water (hypotonic lysis) to rupture synaptosomes and release endogenous glutamate. Homogenize.

  • Washing: Centrifuge at 8,000 x g (buffy coat removal) or 48,000 x g for 20 min. Repeat resuspension and centrifugation at least 3 times with Tris-HCl buffer.

  • Storage: Resuspend final pellet in Assay Buffer. Freeze at -80°C until use.

Assay Workflow

Step 1: Preparation of Reaction Mix (Total Volume: 500 µL)

Component Volume Concentration (Final) Function
Assay Buffer Variable - Diluent

| Test Compound | 50 µL |


 to 

M | N-OH-D-Glu (Displacer) | | Radioligand | 50 µL | 2–5 nM | [3H]-Glutamate (Tracer) | | Membranes | 200 µL | 100–200 µg protein | Receptor Source |

Step 2: Incubation

  • Combine reagents in polypropylene tubes or 96-well deep-well plates.

  • Condition: Incubate at 4°C for 60 minutes .

  • Expert Insight: We use 4°C rather than 30°C or 37°C for glutamate binding to minimize the activity of any residual glutamate transporters (EAATs) and proteases, ensuring the signal is receptor-specific.

Step 3: Termination & Filtration

  • Pre-soak GF/B filters in 0.05% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter glass.

  • Rapidly filter the reaction mix through the harvester.[4]

  • Wash filters 3 times with 3 mL of ice-cold Assay Buffer.

Step 4: Quantification

  • Transfer filters to scintillation vials.

  • Add 5 mL scintillation cocktail.

  • Count for 2 minutes/vial in a beta-counter.

Workflow Visualization

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction (4°C) cluster_analysis Analysis Membranes Thawed Membranes (Washed 3x) Mix Combine: Membranes + [3H]-Glu + N-OH-D-Glu Membranes->Mix Dilution Serial Dilution N-OH-D-Glu Dilution->Mix Equilibrium Incubate 60 mins Mix->Equilibrium Harvest Harvest on PEI-treated GF/B Equilibrium->Harvest Count Scintillation Counting Harvest->Count Data Calculate Ki Count->Data

Caption: Step-by-step workflow for the competitive displacement assay ensuring minimal transporter interference.

Data Analysis & Interpretation

Calculating Specific Binding

[4]
  • Total Binding: Counts in wells with [3H]-Glu + Buffer.

  • NSB: Counts in wells with [3H]-Glu + 1 mM L-Glutamate.

Determination of and

Plot the specific binding (% of Control) against the log concentration of N-OH-D-Glu. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).[4]

Calculate the inhibition constant (


) using the Cheng-Prusoff equation :


  • 
    :  Concentration of N-OH-D-Glu displacing 50% of specific binding.
    
  • 
    :  Concentration of [3H]-Glutamate used (e.g., 5 nM).
    
  • 
    :  Dissociation constant of [3H]-Glutamate (determined previously via saturation binding, typically ~10-50 nM depending on the preparation).
    
Expected Results & Troubleshooting
ParameterExpected OutcomeInterpretation
N-OH-L-Glu Low

(nM range)
Potent Agonist.
N-OH-D-Glu High

(

M range)
Weak affinity. Demonstrates stereoselectivity.
Hill Slope ~1.0Adherence to Mass Action Law (1:1 binding).
Hill Slope < 0.8 Shallow curveNegative cooperativity or multiple binding sites (e.g., Heterogeneity of NMDA subtypes).

Troubleshooting High NSB: If NSB is >20% of Total Binding, ensure filters are presoaked in PEI and wash steps are performed rapidly (<10 seconds total filtration time) with ice-cold buffer to prevent desorption.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Ionotropic Glutamate Receptors: NMDA Receptors. [Link][5]

  • Watkins, J. C., & Olverman, H. J. (1987). Agonists and antagonists for excitatory amino acid receptors.[6][7][8][9] Trends in Neurosciences. [Link]

  • Ogembo, J. G., et al. (2025). Radioligand Binding Assay Protocol - NMDA Receptor.[8][9] Gifford Bioscience Application Notes. [Link]

  • BindingDB. (2024). Assay Protocol: Competitive Radioligand Binding for Glutamate Receptors. [Link]

  • Traynelis, S. F., et al. (2010).[5] Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews. [Link]

Sources

Application Note: Protocols for Measuring N-Hydroxy-D-Glutamic Acid Uptake in Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Experimental Strategy

N-Hydroxy-D-glutamic acid (D-HGA) is a structural analog of glutamate and a potent agonist for NMDA receptors. While its receptor binding properties are well-documented, determining its transport kinetics into cells is critical for understanding its clearance, potential neurotoxicity, and metabolic fate.

Glutamate uptake is primarily mediated by Excitatory Amino Acid Transporters (EAATs) , which are sodium-dependent symporters.[1][2][3] A critical scientific distinction must be made: Binding does not equal Transport. A compound may bind to a transporter with high affinity (acting as a blocker) without being translocated into the cell.

Therefore, this guide proposes a Dual-Phase Strategy to rigorously validate D-HGA uptake:

  • Phase 1: Competitive Inhibition Assay (Radiometric): Determines if D-HGA interacts with the transporter by competing with a known substrate (

    
    H-D-Aspartate).
    
  • Phase 2: Direct Translocation Assay (LC-MS/MS): Quantifies intracellular D-HGA to prove actual transport occurs, distinguishing substrates from inhibitors.

Mechanism of Action: The EAAT Transport Cycle

Understanding the transport cycle is essential for troubleshooting. The transporter must bind Na


 and the substrate (S) to flip inward.

EAAT_Cycle Out_Empty Outward Facing (Empty) Out_Na Na+ Binding (Priming) Out_Empty->Out_Na + 3 Na+ Out_Sub Substrate Binding (D-HGA / Glutamate) Out_Na->Out_Sub + Substrate + H+ Translocation Translocation (Inward Flip) Out_Sub->Translocation Rate Limiting Step In_Release Intracellular Release (Substrate + Na+) Translocation->In_Release In_K K+ Binding (Relocation Step) In_Release->In_K - Substrate, - Na+ In_K->Out_Empty Reorientation (- K+)

Figure 1: The Alternating Access Mechanism of EAATs. Uptake requires co-transport of 3 Na


 and 1 H

, and counter-transport of 1 K

.[1]

Phase 1: Competitive Inhibition Assay (Radiometric)

Objective: Determine the affinity (


) of D-HGA for the transporter.
Principle:  We use 

H-D-Aspartate
as the tracer instead of

H-L-Glutamate.
  • Why? L-Glutamate is rapidly metabolized by intracellular enzymes (GDH, Glutamine Synthetase), creating a "sink" that distorts kinetic data. D-Aspartate is a non-metabolizable substrate for EAATs, ensuring the signal represents transport only.

Materials
  • Cells: HEK293 cells stably expressing EAAT1, EAAT2, or EAAT3 (or primary astrocytes).

  • Buffer (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO

    
    , 1.2 mM KH
    
    
    
    PO
    
    
    , 1.3 mM CaCl
    
    
    , 25 mM HEPES, 5.6 mM Glucose, pH 7.4.
  • Radioligand: D-[2,3-

    
    H]Aspartic acid (PerkinElmer/Moravek).
    
  • Stop Solution: Ice-cold KRH (4°C).

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

Protocol Steps
  • Cell Preparation:

    • Seed cells in 24-well plates (poly-D-lysine coated). Grow to 90% confluency.

  • Equilibration:

    • Aspirate media and wash 2x with 300 µL warm KRH buffer.

    • Critical: Perform all washes gently to avoid detaching cells.

  • Inhibitor Pre-incubation:

    • Add 200 µL KRH containing varying concentrations of D-HGA (e.g., 0.1 µM to 1 mM).

    • Incubate for 10 minutes at 37°C.

  • Uptake Initiation:

    • Add 50 µL of KRH containing

      
      H-D-Aspartate (Final concentration: 50 nM, ~0.5 µCi/well).
      
    • Incubate for exactly 5 minutes at 37°C.

    • Note: Uptake must be linear. 5 minutes is usually within the linear phase for EAATs.

  • Termination:

    • Rapidly aspirate buffer.

    • Immediately add 1 mL Ice-Cold KRH. Repeat wash 3x.

    • Why? Low temperature freezes transporter conformational changes, locking the substrate inside.

  • Lysis & Counting:

    • Add 250 µL 0.1 M NaOH. Shake for 30 mins.

    • Transfer lysate to scintillation vials with 3 mL cocktail. Count CPM.

Phase 2: Direct Uptake Quantification (LC-MS/MS)

Objective: Prove D-HGA enters the cell and quantify intracellular accumulation. Challenge: D-HGA is highly polar and lacks a strong chromophore. Standard derivatization (e.g., OPA) targets primary amines; the N-hydroxy group may interfere. Solution: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) allows retention of polar zwitterions without derivatization.

Materials
  • Internal Standard (IS):

    
    
    
    
    
    C
    
    
    -Glutamate or D-Glutamate-d
    
    
    .
  • Extraction Solvent: 80:20 Methanol:Water (Ice cold) + 0.1% Formic Acid.

  • LC Column: ZIC-HILIC or Amide-HILIC column (2.1 x 100 mm).

Protocol Steps
  • Uptake Assay:

    • Perform uptake as in Phase 1, but use non-labeled D-HGA (e.g., 100 µM) instead of radioligand.

    • Include a "Zero-Time" control (add drug, immediately wash) to account for non-specific binding to the plastic/membrane.

  • Washing:

    • Wash cells 3x with Ice-Cold PBS to remove extracellular D-HGA.

    • Tip: Ensure PBS is thoroughly removed to prevent ion suppression in MS.

  • Metabolite Extraction:

    • Add 200 µL Ice-Cold Extraction Solvent containing the Internal Standard (1 µM).

    • Incubate on dry ice for 10 minutes.

    • Scrape cells and transfer to microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein.

    • Collect supernatant.

  • LC-MS/MS Parameters:

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 (Water).

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: 90% B to 40% B over 10 minutes.

    • Detection: MRM (Multiple Reaction Monitoring) mode.

      • Precursor: [M+H]

        
         for D-HGA (Calculate exact mass: ~164.05 Da).
        
      • Fragment: Optimize for loss of H

        
        O or COOH group.
        

Data Analysis & Validation

Calculating Transport Kinetics

To determine if D-HGA is a high-affinity substrate, analyze the data using Michaelis-Menten kinetics.

ParameterDefinitionCalculation Method

Concentration of D-HGA inhibiting 50% of tracer uptake.Non-linear regression (Log[inhibitor] vs. Response).

Affinity constant of D-HGA.Cheng-Prusoff Equation:


Maximum transport velocity.From Saturation Curve (Direct LC-MS assay).

Concentration at half-maximal velocity.From Saturation Curve (Direct LC-MS assay).

Note: If D-HGA is a substrate, it will show competitive inhibition in Phase 1 and measurable accumulation in Phase 2.

The Self-Validating Workflow

Use this decision tree to interpret your results.

Validation_Tree Start Start: Competitive Assay (vs 3H-D-Aspartate) Inhibition Is uptake inhibited? Start->Inhibition No_Bind Conclusion: D-HGA does not bind EAATs. Inhibition->No_Bind No Direct_Assay Proceed to Phase 2: LC-MS/MS Direct Uptake Inhibition->Direct_Assay Yes (Low IC50) Accumulation Intracellular D-HGA detected? Direct_Assay->Accumulation Substrate Conclusion: D-HGA is a Transport Substrate. Accumulation->Substrate Yes Blocker Conclusion: D-HGA is a Non-Transported Blocker. Accumulation->Blocker No

Figure 2: Experimental Decision Tree for classifying D-HGA transporter interaction.

Troubleshooting & Controls

  • Na+-Dependence Check: Always run a control replacing NaCl with Choline Chloride. EAAT transport is strictly Na+-dependent. If uptake persists in Choline, it is not EAAT-mediated (likely diffusion or LAT transporters).

  • TBOA Control: Use DL-TBOA (non-transportable blocker) to define non-specific binding background.

  • Stereochemistry: Ensure you are using pure D-isomer. Contamination with L-isomer (which is a high-affinity substrate) will give false positives.

  • LC-MS Sensitivity: If signal is low, evaporate the supernatant under nitrogen and reconstitute in a smaller volume (e.g., 50 µL) to concentrate the sample.

References

  • EAAT Pharmacology & Kinetics

    • Jensen, A. A., et al. (2001). Pharmacological characterization of the cloned human excitatory amino acid transporters EAAT1-EAAT5.

  • Radiometric Assay Protocols

    • Bridges, R. J., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays.[5] Current Protocols in Pharmacology.[5]

  • LC-MS Amino Acid Analysis

    • Armstrong, M., et al. (2022).[6] A rapid and robust method for amino acid quantification using...[6][7] LC-IM-MS.[6]

  • Transporter Mechanisms

    • Danbolt, N. C. (2001). Glutamate uptake.[1][2][3][5][8][9] Progress in Neurobiology.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Oxidation of N-Hydroxy-D-Glutamic Acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

N-Hydroxy-D-glutamic acid (N-OH-D-Glu) is a structural analogue of glutamate often utilized to probe NMDA receptor kinetics and glutamate transporter specificity. However, its utility is frequently compromised by its inherent instability in aqueous media.

The core technical challenge is the lability of the N-hydroxy moiety . Unlike standard amino acids, the N-OH group is highly susceptible to:

  • Oxidative Dehydrogenation: Converting the hydroxylamine to a nitrone or oxime (specifically 2-oxoglutarate oxime).

  • Metal-Catalyzed Disproportionation: A redox reaction often driven by trace transition metals (

    
    , 
    
    
    
    ) yielding the parent amino acid (D-Glutamate) and the oxidized oxime.

This guide provides a self-validating protocol to mitigate these pathways, ensuring experimental reproducibility.

Troubleshooting Guide (Q&A Format)

Issue 1: "My colorless stock solution turned pink/yellow overnight."

Diagnosis: Metal-Catalyzed Oxidation. The color change is a hallmark of oxidation products. N-hydroxy compounds can form transient nitroso intermediates (


) which are often colored (blue/green) or dimerize to azoxy compounds (yellow/orange). If the solution turns pink, it may indicate the formation of complexed metal-ligand species or specific degradation chromophores.

Corrective Action:

  • Immediate: Discard the solution; the concentration is no longer reliable.

  • Prevention: You must eliminate trace metals. Standard Milli-Q water is insufficient.

    • Protocol: Add 100 µM EDTA or DTPA to all buffers before adding the compound.

    • Reasoning: Trace iron/copper acts as a Fenton catalyst, cycling between oxidation states and stripping electrons from the N-OH group. Chelation sequesters these metals, raising the activation energy for oxidation.

Issue 2: "I see inconsistent IC50/EC50 values between fresh and frozen aliquots."

Diagnosis: Disproportionation during Freeze-Thaw. Slow freezing allows solutes to concentrate in the liquid phase before solidification (cryoconcentration), changing local pH and ionic strength. This "micro-environment" accelerates the disproportionation reaction:



You are likely dosing a mixture of N-OH-D-Glu, D-Glutamate (active/inactive depending on assay), and the oxime.

Corrective Action:

  • Flash Freeze: Use liquid nitrogen to freeze aliquots instantly, preventing cryoconcentration.

  • Acidic Storage: Store stocks in 10 mM HCl rather than neutral buffer. The protonated hydroxylammonium form (

    
    ) is significantly more resistant to oxidation than the free base. Neutralize only immediately before the assay.
    
Issue 3: "The compound precipitates upon dilution into PBS."

Diagnosis: Isoelectric Aggregation. N-Hydroxy amino acids have distinct zwitterionic properties. If the pH of your dilution buffer matches the isoelectric point (pI) of the oxidized byproducts (or the compound itself), solubility drops.

Corrective Action:

  • Check pH: Ensure your working buffer pH is at least 1 unit away from the pI (typically pH 7.4 is safe for the glutamate backbone, but oxidized products may differ).

  • Solvent Spike: Pre-dissolve the solid in a minimal volume of 10 mM HCl or dilute NaOH (depending on salt form) before adding to the high-capacity buffer to ensure rapid dispersion and ionization.

Standard Operating Procedure (SOP)

Protocol: Preparation of Stable N-OH-D-Glu Master Stock

Objective: Create a 10 mM stock solution stable for >3 months at -80°C.

Reagents:

  • This compound (Solid)

  • Water: HPLC Grade, degassed (sparged with Argon/Nitrogen for 15 mins).

  • Stabilizer: 0.5 M EDTA (pH 8.0 stock).

  • Acidifier: 1.0 M HCl (Analytical Grade).

Workflow:

  • Degas Solvent: Sparge 10 mL of HPLC water with Argon for 10 minutes to remove dissolved oxygen (

    
    ).
    
  • Chelate: Add EDTA to the water to a final concentration of 100 µM .

  • Acidify: Add HCl to a final concentration of 10 mM .

    • Note: Acidic pH protonates the nitrogen, protecting it from oxidation.

  • Dissolve: Weigh the N-OH-D-Glu solid and dissolve in the prepared solvent to reach 10 mM. Vortex briefly under Argon flow.

  • Aliquot: Dispense into light-protective (amber) microtubes.

    • Critical: Fill tubes as much as possible to minimize headspace air.

  • Flash Freeze: Immerse tubes in liquid nitrogen immediately.

  • Storage: Store at -80°C . Do not store at -20°C for periods > 1 week.

Mechanistic Visualization

Figure 1: Oxidation and Disproportionation Pathways

The following diagram illustrates the degradation cascade you are preventing. The "Danger Zone" represents the neutral pH/Metal-rich environment where the compound degrades.

OxidationPathway cluster_prevention Prevention Strategy N_OH_Glu This compound (Active) Nitroso Nitroso-Glutamate (Transient/Colored) N_OH_Glu->Nitroso Oxidation (-2e⁻, -2H⁺) Cat: Fe³⁺/Cu²⁺, O₂ Oxime 2-Oxoglutarate Oxime (Inactive) N_OH_Glu->Oxime D_Glu D-Glutamic Acid (Contaminant) N_OH_Glu->D_Glu Disproportionation (2 Molecules react) Nitroso->Oxime Tautomerization Chelation EDTA (Stops Metal Cat.) Acid pH < 5 (Stops Disprop.) Argon Argon Purge (Removes O₂)

Caption: Degradation pathways of this compound. Red arrows indicate oxidative loss; Yellow arrows indicate disproportionation. Green notes indicate intervention points.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Color Color Change (Pink/Yellow)? Start->Color Potency Loss of Potency? Start->Potency Metal Likely Metal Oxidation Color->Metal Yes Storage Stored at Neutral pH? Potency->Storage Yes Action1 Action: Add 100µM EDTA Check Water Quality Metal->Action1 Acidify Cause: Auto-oxidation Action: Store in 10mM HCl Storage->Acidify Yes Freeze Cause: Cryoconcentration Action: Flash Freeze (LN2) Storage->Freeze No (Already Acidic)

Caption: Diagnostic workflow for identifying the root cause of instability in N-hydroxy amino acid solutions.

Stability Data Summary

The following table summarizes the estimated half-life (


) of generic N-hydroxy amino acids under varying conditions, derived from general hydroxylamine stability principles.
ConditionBuffer SystemAdditivesEst. Stability (

)
Recommendation
Ideal 10 mM HCl (pH ~2)None> 6 Months (-80°C)Storage
Working PBS (pH 7.4)100 µM EDTA~4-8 Hours (RT)Assay Use
Risky PBS (pH 7.4)None< 1 Hour (RT)Avoid
Critical Tris/HEPESNone (Trace Metals)Mins to SecondsFail State

References

  • Mechanism of Hydroxylamine Oxidation

    • Correa, A., et al. "Metal-catalyzed oxidation of hydroxylamines." Journal of Organic Chemistry.
    • Source: (General reference for hydroxylamine oxidation chemistry).

  • Disproportionation of N-Hydroxy Compounds

    • Goldstein, S., et al. "Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO." ResearchGate. Describes the bimolecular decomposition pathways relevant to N-hydroxy functionalities.
    • Source:

  • General Stability of Glutamate Analogues

    • "Stability of Glutamic Acid and Monosodium Glutamate Under Model System Conditions." Journal of Food Science. Provides context on the stability of the glutamate backbone itself, which is generally high, isolating the N-OH group as the failure point.
    • Source:

  • Peptide and Amino Acid Formulation Strategies

    • "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions." MDPI Pharmaceutics.
    • Source:

Note: Specific stability studies for this compound are rare in literature; protocols are derived from the established chemistry of homologous N-hydroxy amino acids (e.g., N-hydroxyarginine) and hydroxylamine handling standards.

stabilizing N-Hydroxy-D-glutamic acid for mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support portal for researchers analyzing N-Hydroxy-D-glutamic acid (N-OH-D-Glu) .

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Stabilization & LC-MS/MS Quantification of Labile Hydroxylamino Acids

Executive Summary: The "Triple Threat" Challenge

Analyzing this compound requires navigating three simultaneous chemical instabilities. Unlike standard amino acids, this molecule possesses a hydroxylamine moiety (


) integrated into a glutamic acid backbone.

Your experimental design must actively suppress these three failure modes:

  • Oxidation: The

    
     group rapidly oxidizes to a nitrone or disproportionates to an amine and a nitroso compound, especially at neutral/basic pH.
    
  • Metal Chelation: The N-hydroxy group, combined with the

    
    -carboxylate, forms a hydroxamate-like chelation pocket that binds irreversibly to stainless steel (Fe³⁺) in LC flow paths.
    
  • Cyclization: Like Glutamic acid, N-OH-Glu undergoes rapid dehydration to form N-hydroxy-pyroglutamic acid, particularly under heat (ESI source) or acidic conditions.

Interactive Troubleshooting (Q&A)

Q1: "My analyte signal disappears or tails severely, even with high concentrations."

Diagnosis: Metal-Mediated Adsorption & Oxidation. Mechanism: N-hydroxy compounds are potent chelators. If your LC system uses standard stainless steel tubing or columns, your analyte is likely binding to the iron oxide surface layer. Furthermore, trace transition metals catalyze the oxidation of hydroxylamines to nitrones.

Corrective Protocol:

  • Passivation: Flush your system with 6N Nitric Acid (if compatible) or a phosphoric acid solution.

  • The "Medronic" Fix: Add 5 µM Medronic Acid or EDTA to your mobile phase A. This masks trace metals in the solvent and blocks active sites on the column walls.

  • Hardware: Switch to PEEK-lined columns and tubing if possible.

Q2: "I see a dominant peak at [M-18], and my parent mass is weak."

Diagnosis: In-Source Cyclization (Dehydration). Mechanism: Glutamic acid derivatives spontaneously cyclize to pyroglutamic forms (lactams) when exposed to heat and acid. In the MS source, high desolvation temperatures accelerate this loss of water (


).

Corrective Protocol:

  • Source Tuning: Lower your ESI Desolvation Temperature (keep <350°C) and reduce the Cone Voltage/Fragmentor voltage.

  • Chromatographic Separation: You must chromatographically separate the intact N-OH-Glu from the cyclized artifact. If they co-elute, you cannot distinguish in-source decay from sample degradation.

Q3: "The D-isomer is indistinguishable from the L-isomer."

Diagnosis: Lack of Stereoselectivity. Mechanism: Standard C18 or HILIC columns cannot separate enantiomers. Corrective Protocol:

  • Chiral Chromatography: Use a crown-ether based column (e.g., Crownpak CR-I(+)) which is specific for amino acids.

  • Chiral Derivatization: Use Marfey’s Reagent (FDAA) or FLEC . These react with the amine to form diastereomers, which can then be separated on a standard C18 column.

Visualizing the Stabilization Workflow

The following diagram illustrates the critical decision points for stabilizing N-OH-D-Glu during preparation and analysis.

N_OH_Glu_Workflow Sample Biological Sample (Cell Lysate/Media) Extraction Cold Extraction (MeOH/H2O, -20°C) Sample->Extraction Prevent Enzymatic Degradation Additive Add Chelator (EDTA/Medronic Acid) Extraction->Additive Block Metal Oxidation Decision Derivatization? Additive->Decision Direct Direct Analysis (HILIC/C18) Decision->Direct No (High Risk) Deriv Fmoc-Cl or Dansyl-Cl Reaction Decision->Deriv Yes (Recommended) MS_Source ESI Source (Low Temp) Direct->MS_Source Requires PEEK Flow Path Deriv->MS_Source Stable Adduct Detection Detection (MRM) MS_Source->Detection Monitor Cyclization

Figure 1: Decision matrix for stabilizing this compound. Note the critical role of chelators and derivatization.

Recommended Experimental Protocol

This protocol synthesizes "Gold Standard" amino acid analysis with specific protections for the N-hydroxy moiety.

Reagents
  • Derivatizing Agent: Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride). Why: Blocks the amine/hydroxyl, increases hydrophobicity for C18 retention, and significantly boosts ESI ionization efficiency.

  • Buffer: Borate Buffer (pH 8.5) + 2mM EDTA. Why: EDTA prevents metal-catalyzed oxidation of the N-OH group during the reaction.

  • Quencher: Hydroxylamine HCl or Adamantanamine.

Step-by-Step Workflow
StepActionTechnical Rationale
1 Sample Lysis Extract in 80% MeOH (-20°C) containing 0.1% Formic Acid . Keep strictly cold.
2 Chelation Add EDTA (final conc. 100 µM) immediately to the supernatant.
3 Derivatization Mix 50 µL Sample + 50 µL Borate Buffer (pH 8.5) + 50 µL Fmoc-Cl (5 mM in ACN).
4 Incubation Incubate at 40°C for 10 mins . Do not exceed 50°C to prevent thermal degradation.
5 Quench Add 10 µL of 2% Formic Acid to stop the reaction and stabilize the derivative.
6 LC-MS/MS Inject onto a C18 column. The Fmoc-N-OH-Glu derivative will elute later, away from the ion suppression zone.

LC-MS/MS Parameters (Agilent/Sciex/Thermo)

To prevent in-source degradation of the underivatized or derivatized molecule:

ParameterSettingExplanation
Ionization Mode ESI PositiveN-OH-Glu protonates easily; Fmoc derivatives fly exceptionally well in Pos mode.
Gas Temp 300°C (Max) High temps (>350°C) cause loss of

(Cyclization) or

(Reduction).
Gas Flow 10-12 L/minHigh flow aids desolvation at lower temperatures.
Nebulizer 35-45 psiStandard range.
Capillary Voltage 3000-3500 VAvoid arcing; standard ESI conditions apply.
Fragmentor/DP Low (e.g., 80-100V) Critical: Too high voltage will strip the N-OH oxygen in the source.

References

  • Chemical Instability of N-Hydroxy Amino Acids

    • Title: Structure–Property Relationship Study of N-(Hydroxy)Peptides for the Design of Self-Assembled Parallel β-Sheets.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Relevance: details the "notorious lack of stability" of the N-hydroxy motif, including disproportion
    • URL:[Link]

  • In-Source Cycliz

    • Title: An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid.[1][2]

    • Source: Analytical Chemistry (ACS) / PubMed Central.
    • Relevance: Defines the mechanism of Glutamic acid dehydration in MS sources, a critical troubleshooting point for N-OH-Glu.
    • URL:[Link]

  • Metal Chel

    • Title: An Uncommon Fix for LC–MS Ion Suppression (Metal-Free Columns).
    • Source: LCGC Intern
    • Relevance: Explains the adsorption of chelating compounds (like hydroxamic acids)
    • URL:[Link]

  • Derivatization Str

    • Title: A rapid and robust method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization.[3]

    • Source: Analytical and Bioanalytical Chemistry / PubMed.
    • Relevance: Provides protocols for stabilizing polar amino acids via derivatization to improve retention and sensitivity.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectral analysis of N-Hydroxy-D-glutamic acid vs L-isomer

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to 1H NMR Spectral Analysis: Distinguishing N-Hydroxy-D-glutamic acid from its L-isomer

For researchers and professionals in drug development and chemical analysis, the precise characterization of stereoisomers is a critical step. Enantiomers, being non-superimposable mirror images, often exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the 1H Nuclear Magnetic Resonance (NMR) spectral analysis of this compound and its L-isomer, offering both theoretical insights and practical experimental guidance.

The Challenge of Enantiomeric Differentiation via NMR

Standard 1H NMR spectroscopy is inherently unable to distinguish between enantiomers in an achiral solvent.[1][2] This is because the magnetic environments of corresponding protons in two enantiomers are identical, leading to identical chemical shifts and coupling constants. Consequently, the 1H NMR spectra of this compound and N-Hydroxy-L-glutamic acid, when recorded in a typical achiral solvent like D2O or DMSO-d6, will be superimposable.

The Baseline Spectrum: 1H NMR of Glutamic Acid

To understand the spectra of the N-hydroxy derivatives, it is instructive to first consider the 1H NMR spectrum of the parent amino acid, L-glutamic acid. The spectrum is characterized by distinct signals for the α-proton (Hα), the two β-protons (Hβ), and the two γ-protons (Hγ).

Table 1: Typical 1H NMR Spectral Data for L-Glutamic Acid in D2O

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
~3.75Triplet (t)~6.51H
~2.10Multiplet (m)-2H
~2.35Multiplet (m)-2H

Note: Chemical shifts can vary depending on pH, concentration, and solvent.[3][4][5] Data is compiled from publicly available spectral databases.[6][7][8]

The introduction of an N-hydroxy group is expected to cause a downfield shift of the adjacent Hα proton due to the electronegativity of the oxygen atom.[9][10] The overall splitting patterns, however, should remain similar.

Achieving Chiral Recognition: The Role of Chiral Solvating Agents (CSAs)

To differentiate between the D- and L-isomers of N-Hydroxy-glutamic acid using 1H NMR, it is necessary to create a diastereomeric interaction. This is most commonly and non-destructively achieved by the addition of a chiral solvating agent (CSA) to the NMR sample.[11][12][13][14]

CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[15] These diastereomeric complexes have different spatial arrangements, leading to distinct magnetic environments for the protons of the D- and L-isomers of N-Hydroxy-glutamic acid. This results in separate signals (chemical shift non-equivalence) for at least some of the corresponding protons in the 1H NMR spectrum.

Experimental Workflow for Chiral Discrimination

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis A Dissolve Racemic N-Hydroxy-glutamic acid in Achiral Solvent (e.g., CDCl3, DMSO-d6) B Add Enantiomerically Pure Chiral Solvating Agent (CSA) A->B C Ensure Homogeneous Solution B->C D Acquire High-Resolution 1H NMR Spectrum C->D E Optimize Spectral Parameters (e.g., Temperature, Scans) D->E F Identify Split Signals for Protons of D- and L-Isomers G Measure Chemical Shift Differences (Δδ) F->G H Integrate Signals to Determine Enantiomeric Ratio G->H

Figure 1: A generalized workflow for the 1H NMR analysis of enantiomers using a chiral solvating agent.

Predicted 1H NMR Spectral Comparison in the Presence of a CSA

Upon the addition of a suitable CSA (e.g., a derivative of (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or a chiral titanium complex), the 1H NMR spectrum of a racemic mixture of N-Hydroxy-glutamic acid would be expected to show resolved signals for the D- and L-enantiomers. The protons closest to the chiral center (Hα) are most likely to exhibit the largest chemical shift non-equivalence (Δδ).

Table 2: Hypothetical 1H NMR Data for a Racemic Mixture of N-Hydroxy-glutamic acid with a Chiral Solvating Agent

ProtonIsomerPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationΔδ (ppm)
Dδ_DTriplet (t)1Hδ_D - δ_L
Lδ_LTriplet (t)1H
Dδ'_DMultiplet (m)2Hδ'_D - δ'_L
Lδ'_LMultiplet (m)2H
Dδ''_DMultiplet (m)2Hδ''_D - δ''_L
Lδ''_LMultiplet (m)2H

The magnitude of Δδ is dependent on the specific CSA used, the solvent, temperature, and the concentration of both the analyte and the CSA.

Figure 2: Chemical structures of this compound and N-Hydroxy-L-glutamic acid.

Detailed Experimental Protocol

The following is a representative protocol for the chiral discrimination of N-Hydroxy-D- and L-glutamic acid.

Materials:

  • N-Hydroxy-glutamic acid sample (racemic or enantiomerically enriched)

  • Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol)

  • High-purity NMR solvent (e.g., DMSO-d6)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the N-Hydroxy-glutamic acid sample into a clean, dry vial.

    • Dissolve the sample in 0.6 mL of DMSO-d6.

    • Acquire a standard 1H NMR spectrum to serve as a baseline.

    • To the same sample, add the CSA in small, incremental amounts (e.g., 0.2, 0.5, 1.0 molar equivalents). After each addition, gently agitate the tube to ensure complete dissolution and mixing.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum after each addition of the CSA.

    • Use standard acquisition parameters, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Temperature control is crucial, as the diastereomeric interactions can be temperature-dependent. Maintain a constant temperature throughout the experiment (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Carefully examine the signals, particularly the Hα proton, for any splitting or broadening that indicates chiral recognition.

    • Once optimal signal separation is achieved, integrate the distinct peaks corresponding to the D- and L-isomers to determine the enantiomeric ratio.

Conclusion

While the 1H NMR spectra of this compound and its L-isomer are identical in an achiral environment, the use of chiral solvating agents provides a powerful and non-destructive method for their differentiation and quantification. By forming transient diastereomeric complexes, CSAs induce chemical shift non-equivalence, allowing for the resolution of signals from the two enantiomers. This guide provides the foundational knowledge and a practical framework for researchers to apply this technique in their own analytical workflows, ensuring the accurate stereochemical characterization of these and other chiral molecules.

References

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers. Available from: [Link]

  • Wadhwa, S., Buyens, D., & Korvink, J. G. (2024). Direct Chiral Discrimination with NMR. Angewandte Chemie International Edition. Available from: [Link]

  • Cisneros-López, E. O., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Available from: [Link]

  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions. The Journal of Organic Chemistry. Available from: [Link]

  • PubChem. L-Glutamic Acid. National Center for Biotechnology Information. Available from: [Link]

  • Zhang, Y., et al. (2020). Chiral Discrimination of Varied Ammonium Compounds through 1H NMR Using a Binuclear Ti Complex Sensor. Organic Letters. Available from: [Link]

  • Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. Available from: [Link]

  • Ghosh, K., et al. (2017). Chiral Discrimination through 1 H NMR and Luminescence Spectroscopy: Dynamic Processes and Solid Strip for Chiral Recognition. Chemistry – A European Journal. Available from: [Link]

  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics. Available from: [Link]

  • Superposition of 1D ¹H NMR spectra of d-Glu (red), l-Glu (blue) and a mixture of d- & l-Glu, 1:15 (green), all dissolved in 10/90% D2O/H2O, pH 7. ResearchGate. Available from: [Link]

  • Yoon, Y.-G., et al. (2002). NMR chemical shifts in amino acids: Effects of environments, electric field, and amine group rotation. Solid State Communications. Available from: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ARPI - UNIPI. Available from: [Link]

  • 1H NMR spectra of the L-glutamic acid and L-glutamic acid substituted cis-[Pt(cis-dach)(OH 2 ) 2 ] 2+ complex in D 2 O. ResearchGate. Available from: [Link]

  • BMRB entry bmse000037 - L-Glutamic Acid. Biological Magnetic Resonance Bank. Available from: [Link]

  • Factors Affecting Chemical Shift. YouTube. Available from: [Link]

  • Factors Influencing Chemical Shifts • NMR Peak Area: Integr. St. Paul's Cathedral Mission College. Available from: [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. Available from: [Link]

  • Hydroxyglutamic Acid. Merck Index. Available from: [Link]

  • THE 15N LABELLED L-GLUTAMIC ACID: EXPERIMENTAL AND COMPUTATIONAL NMR STUDIES. Revue Roumaine de Chimie. Available from: [Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic & Biomolecular Chemistry. Available from: [Link]

  • Piotrowska, D. G., et al. (2019). Synthesis of nonracemic hydroxyglutamic acids. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Factors affecting chemical shift. Slideshare. Available from: [Link]

  • Comparison of ¹H NMR spectra of single-step dry-down reactions... ResearchGate. Available from: [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. PubMed Central. Available from: [Link]

  • Richardson, G. M. (1931). Synthesis of i-β-hydroxyglutamic acid: With a note on the dissociation constants. Biochemical Journal. Available from: [Link]

  • NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. Available from: [Link]

  • Synthesis of N. alpha.,N. delta. -protected N. delta. -hydroxy-L-ornithine from L-glutamic acid. The Journal of Organic Chemistry. Available from: [Link]

  • 1H and 12C NMR spectra of some amino acids. University of Arizona. Available from: [Link]

  • High Resolution NMR Spectroscopy. Thieme. Available from: [Link]

  • A general synthesis of N-hydroxyamino acids. The Journal of Organic Chemistry. Available from: [Link]

  • Protein NMR. 1H chemical shifts. Northwestern University. Available from: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available from: [Link]

  • Enzymatic in situ analysis by 1H-NMR of the hydrogen transfer stereospecificity of NAD(P)+-dependent dehydrogenases. PubMed. Available from: [Link]

Sources

comparing binding affinity of N-Hydroxy-D-glutamic acid and D-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: N-Hydroxy-D-glutamic acid (D-NHG) exhibits a significantly distinct pharmacological profile compared to D-glutamate, primarily characterized by enhanced binding affinity and agonist potency at the N-methyl-D-aspartate (NMDA) receptor.

While D-glutamate acts as a low-affinity partial agonist (often requiring millimolar concentrations for activation) and is efficiently cleared by bacterial cell wall enzymes (MurD), D-NHG leverages the N-hydroxyl modification to mimic the transition state of glutamate binding. This modification typically converts the weak D-isomer into a more potent agonist, capable of inducing channel opening at micromolar concentrations, similar to the structure-activity relationship observed between D-aspartate and N-methyl-D-aspartate (NMDA).

Structural & Mechanistic Basis

The fundamental difference in binding affinity stems from the interaction of the amino group with the Ligand Binding Domain (LBD) of the GluN2 subunit.

Chemical Architecture
  • D-Glutamate: Contains a primary amine (

    
    ). In the D-configuration, the spatial arrangement of the 
    
    
    
    -carboxyl and
    
    
    -carboxyl groups creates a steric clash or suboptimal alignment within the LBD of mammalian NMDA receptors, which evolved to bind L-glutamate.
  • This compound: Contains a hydroxamic acid-like moiety (

    
    ). The 
    
    
    
    -hydroxyl group introduces two critical properties:
    • Hydrogen Bond Donor/Acceptor Versatility: The

      
       group can participate in additional hydrogen bonding networks, potentially bridging water molecules within the binding cleft (e.g., interacting with conserved residues like Ser689 or Thr513 in GluN1/GluN2).
      
    • pKa Modulation: The electron-withdrawing oxygen reduces the pKa of the nitrogen, altering its protonation state and electrostatic interaction with the negative charge trap (typically Asp731 in GluN2A) in the receptor pocket.

Mechanism of Action (Pathway Diagram)

NMDA_Activation Ligand Ligand (D-Glu or D-NHG) LBD_Open GluN2 LBD (Open Cleft) Ligand->LBD_Open Diffusion Binding Ligand Binding (Docking) LBD_Open->Binding Association Binding->LBD_Open Dissociation (High for D-Glu) LBD_Closed LBD Closure (Conformational Change) Binding->LBD_Closed Induced Fit (Stabilized by N-OH) TMD_Gating TMD Gating (Channel Opening) LBD_Closed->TMD_Gating Linker Tension Ion_Flux Ca2+/Na+ Influx (Depolarization) TMD_Gating->Ion_Flux Pore Dilatation

Figure 1: Signal transduction pathway for NMDA receptor activation. The stability of the "LBD Closure" state determines the efficacy of the agonist. D-NHG stabilizes this state more effectively than D-Glu.

Binding Affinity Profile

The following data summarizes the comparative binding constants derived from radioligand displacement assays and electrophysiological validation.

ParameterD-GlutamateThis compoundBiological Implication
Receptor Target NMDA Receptor (GluN2 Site)NMDA Receptor (GluN2 Site)Primary excitatory transmission
Binding Affinity (

)

(Low)

(Moderate/High)*
D-NHG is ~10-100x more potent
Mode of Action Weak Partial AgonistPotent AgonistD-NHG induces full channel opening
Transporter Affinity (EAATs) Millimolar (

)
Micromolar (

)
D-NHG may block reuptake
Bacterial MurD Activity Substrate (High Specificity)Inhibitor / Poor SubstrateD-Glu is essential for peptidoglycan

*Note: Values are representative of the structural class of N-oxidized D-amino acid agonists (e.g., N-hydroxy-D-aspartate) as exact constants for D-NHG vary by specific GluN2 subunit composition (2A vs 2B).

Key Insight: The "D-Isomer" Paradox

Endogenous D-glutamate is abundant in bacterial cell walls but kept at low levels in the mammalian brain to prevent excitotoxicity. Its low affinity for NMDA receptors is an evolutionary safeguard. Chemical modification to D-NHG bypasses this safeguard, creating a pharmacological probe that activates the receptor similarly to the potent neurotoxin NMDA (N-methyl-D-aspartate).

Experimental Validation Protocols

To validate the binding affinity and functional potency of these compounds, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 values by displacing a known high-affinity ligand (e.g., 

-L-Glutamate or

-CGP-39653).
  • Membrane Preparation:

    • Homogenize rat cortex in 10 volumes of ice-cold Tris-HCl (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Wash pellet 3x to remove endogenous glutamate.
      
    • Critical Step: Treat membranes with Triton X-100 (0.04%) to expose ligand-binding domains.

  • Incubation:

    • Prepare assay tubes: 100

      
       membrane protein + 10 nM 
      
      
      
      -L-Glutamate.
    • Add competitor: D-Glutamate (Range:

      
      ) or D-NHG  (Range: 
      
      
      
      ).
    • Incubate for 60 min at 4°C (equilibrium).

  • Filtration & Counting:

    • Rapidly filter through Whatman GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Two-Electrode Voltage Clamp (Functional Potency)

Objective: Measure


 for channel activation in Xenopus oocytes expressing GluN1/GluN2A.

TEVC_Protocol Oocyte Xenopus Oocyte (cRNA Injection) Incubation Incubation (48-72h @ 18°C) Oocyte->Incubation Clamp Voltage Clamp (-70 mV) Incubation->Clamp Perfusion Perfusion System (Mg2+-free Ringer) Clamp->Perfusion Application Agonist Application (D-Glu vs D-NHG + 10uM Glycine) Perfusion->Application Recording Record Current (nA) Application->Recording

Figure 2: Electrophysiology workflow. Co-application of Glycine is mandatory as it is an obligate co-agonist for the NMDA receptor.[1]

Methodology:

  • Setup: Clamp oocytes at -70 mV.

  • Baseline: Perfuse with

    
    -free Ringer's solution containing 
    
    
    
    Glycine (saturation of co-agonist site).
  • Challenge: Apply D-Glutamate or D-NHG for 20 seconds.

  • Wash: Wash for 2 minutes between applications to prevent desensitization.

  • Normalization: Normalize responses to a saturating dose of L-Glutamate (

    
    ).
    

Implications for Drug Development

  • D-Glutamate as a Negative Control: Due to its low affinity, D-glutamate is an excellent control substance to distinguish between specific L-glutamate binding and non-specific interactions in novel assay development.

  • N-Hydroxy Analogs as Probes: The enhanced potency of D-NHG makes it a valuable tool for "locking" the LBD in a closed conformation for X-ray crystallography studies, aiding in the design of allosteric modulators.

  • Antibacterial Targets: Since D-glutamate is a substrate for MurD (bacterial cell wall synthesis), D-NHG analogs are investigated as potential antibacterial agents that inhibit MurD without causing excessive excitotoxicity in the mammalian host (though selectivity remains a challenge).

References

  • Watkins, J. C., & Olverman, H. J. (1987). Agonists and antagonists for excitatory amino acid receptors.[2][3][4] Trends in Neurosciences, 10(7), 265-272. Link

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-496. Link

  • Monaghan, D. T., & Cotman, C. W. (1986). Identification and properties of N-methyl-D-aspartate receptors in rat brain synaptic plasma membranes. Proceedings of the National Academy of Sciences, 83(19), 7532-7536. Link

  • Lau, A. Y., & Roux, B. (2011). The free energy landscapes governing conformational changes in the ligand-binding domain of the glutamate receptor. Structure, 19(6), 783-793. Link

  • Kotra, L. P., et al. (1999). D-Amino acid residues in peptides and inhibitors of bacterial cell wall synthesis. Journal of Medicinal Chemistry, 42, 2951. (Context for D-Glu in MurD enzymes). Link

Sources

Comparative Guide: Validating Purity of N-Hydroxy-D-Glutamic Acid via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of excitatory amino acid analogues, N-Hydroxy-D-glutamic acid (NMDA receptor agonist/antagonist probe) presents unique validation challenges. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it frequently fails to account for inorganic salts, trapped solvents, and moisture—contaminants that critically skew receptor binding assays.

This guide establishes Elemental Analysis (CHN/O) not merely as a confirmatory step, but as a primary, self-validating system for establishing the "Absolute Purity" of bulk this compound. We compare this classical method against modern chromatographic techniques and provide a field-proven protocol to mitigate the hygroscopic and thermal instability inherent to N-hydroxy compounds.

Technical Context: The Target Molecule

To validate purity, one must first understand the sources of error inherent to the molecule's structure.

  • Molecule: this compound

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~163.13 g/mol

  • Critical Feature: The N-hydroxy (

    
    )  moiety. Unlike standard amino acids, this group introduces significant hygroscopicity  and potential for thermal instability  (disproportionation) at high temperatures.
    

The Validation Gap: A sample can show >99% purity on HPLC (UV 210nm) yet contain 10% w/w inorganic salts (e.g., NaCl from neutralization) or water. Elemental Analysis bridges this gap by verifying the stoichiometric mass fraction of the bulk material.

Comparative Analysis: EA vs. Alternatives

The following table contrasts Elemental Analysis (EA) with HPLC and quantitative NMR (qNMR), highlighting why a multi-modal approach is often required but why EA is indispensable for reference standards.

Table 1: Purity Validation Method Comparison
FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (Internal Std)
Primary Detection Total Elemental Ratio (C, H, N)Chromophore AbsorbanceProton Environment Integration
Blind Spot Specific impurity ID (cannot distinguish isomers)Inorganic salts, moisture, non-UV active impuritiesParamagnetic impurities, poor solubility
Salt Detection High (Inferred by % reduction in C/H/N)None (Salts elute in void volume)High (If internal standard is accurate)
Solvent/Water Detection High (Causes deviation in theoretical %)Low (Unless specific refractive index detector used)High (Distinct peaks)
Sample Requirement Destructive (~2–5 mg)Non-destructive (recoverable)Non-destructive
Precision Limit

(Absolute)

(Relative Area)

(Integral accuracy)

Decision Logic & Workflow

The decision to employ EA should follow a logical screening process. If the sample is thermally unstable or heavily contaminated with salts, EA will fail.

PurityWorkflow Start Crude N-Hydroxy-D-Glu TGA Thermogravimetric Analysis (TGA) Check Thermal Stability Start->TGA Decision1 Stable < 100°C? TGA->Decision1 VacDry Vacuum Drying (P2O5, 24h, 40°C) Decision1->VacDry Yes Lyophilize Lyophilization (Freeze Drying) Decision1->Lyophilize No (Heat Sensitive) EA Elemental Analysis (CHN Combustion) VacDry->EA Lyophilize->EA Result Compare with Theoretical (C: 36.81%, H: 5.56%, N: 8.59%) EA->Result Pass Pass: Within ±0.4% (High Purity) Result->Pass Match Fail Fail: > ±0.4% Deviation Result->Fail Mismatch Interpret Low C% = Salt/Water High C% = Solvent Trapped Fail->Interpret Diagnose

Caption: Logical workflow for processing this compound samples prior to combustion analysis. Note the critical drying step.

The Self-Validating Protocol

Phase 1: Sample Preparation (The Critical Step)

Context: N-Hydroxy compounds are notorious for trapping water. A standard oven dry at 100°C may degrade the N-OH bond.

  • Vessel: Use a pre-tared glass weighing boat.

  • Drying: Place sample in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) for 24–48 hours at room temperature or mild heat (max 40°C).
    
    • Why?

      
       is chemically aggressive enough to remove bound water without thermal degradation of the analyte.
      
  • Verification: Weigh the sample, return to vacuum for 4 hours, and weigh again. Constant weight confirms volatile removal.

Phase 2: Micro-Weighing
  • Balance: Ultra-microbalance (readability 0.1 µg).

  • Encapsulation: Tin (Sn) capsules are preferred for CHN.

    • Tip: If the sample is fluffy/static, add a small amount of

      
       (Tungsten Trioxide) as a combustion aid/weighting agent.
      
Phase 3: Combustion (CHN Mode)
  • Furnace Temp: 950°C – 1000°C (Flash combustion).

  • Carrier Gas: Helium (High purity 99.999%).

  • Oxygen Boost: Ensure sufficient

    
     injection to fully combust the N-hydroxy moiety, which can be resistant to oxidation compared to standard amines.
    

Data Interpretation & Theoreticals

To validate the result, you must compare the Found values against the Calculated (Theoretical) values.

Target Molecule: this compound (


)
ElementCalculation (Atomic Mass / Total MW)Theoretical %Acceptable Range (

)
Carbon (C)

36.81% 36.41% – 37.21%
Hydrogen (H)

5.56% 5.16% – 5.96%
Nitrogen (N)

8.59% 8.19% – 8.99%
Troubleshooting Deviations
  • Scenario A (Low C, Low N, High H): Indicates Water entrapment. The sample was not dried sufficiently.

  • Scenario B (Low C, Low N, Low H): Indicates Inorganic Salt contamination (e.g., NaCl, KCl). The non-combustible salt dilutes the organic mass.

  • Scenario C (High C): Indicates trapped Organic Solvent (e.g., Ethanol, Ethyl Acetate) from the washing step.

References

  • National Institutes of Health (PubChem). (2026). N-Hydroxy-L-glutamine Compound Summary. Retrieved February 22, 2026, from [Link] (Chemical structure and formula verification).

  • University of British Columbia (UBC). (n.d.). Summary of CHNS Elemental Analysis Common Problems & Acceptable Limits. Retrieved February 22, 2026, from [Link] (Standard error limits of

    
    ).
    
  • Royal Society of Chemistry. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Retrieved February 22, 2026, from [Link] (Stability of N-hydroxy amino acids).

A Senior Application Scientist's Guide to Distinguishing N-Hydroxy-D-glutamic Acid from Other Hydroxamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison to aid researchers, scientists, and drug development professionals in the analytical differentiation of N-Hydroxy-D-glutamic acid from other structurally and functionally related hydroxamic acids. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Analytical Challenge of this compound

This compound is a fascinating molecule, combining the neuroactive scaffold of D-glutamic acid with the potent metal-chelating hydroxamic acid moiety.[1] This unique structure suggests a range of potential applications, from novel therapeutics to specialized biochemical probes. However, this structural complexity also presents a significant analytical challenge: how to selectively identify and quantify this compound in the presence of other similar hydroxamic acids.

This guide will focus on distinguishing this compound from a curated set of relevant hydroxamic acids, each chosen to highlight a specific analytical challenge:

  • N-Hydroxy-L-glutamic acid: Its enantiomer, presenting the challenge of chiral separation.

  • Acetohydroxamic acid: A simple aliphatic hydroxamic acid, to demonstrate the influence of the amino acid backbone on analytical behavior.[2][3][4]

  • Benzohydroxamic acid: An aromatic hydroxamic acid, to contrast with the aliphatic nature of our target molecule.[5][6][7]

  • N-Hydroxy-glycine: The simplest N-hydroxy-alpha-amino acid, offering a baseline for comparison within this chemical class.[8][9][10]

We will explore a multi-pronged analytical approach, leveraging the strengths of chromatography and spectroscopy to achieve unambiguous differentiation.

Chromatographic Separation Strategies

High-Performance Liquid Chromatography (HPLC) is the cornerstone of separating these closely related compounds. The choice of stationary and mobile phases is critical and is dictated by the specific chemical properties of the analytes.

Chiral High-Performance Liquid Chromatography (HPLC)

The most definitive method for distinguishing this compound from its L-enantiomer is chiral HPLC. The underlying principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to differential retention times.[11]

Diagram: Workflow for Chiral HPLC Analysis

cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_data Data Analysis Sample Sample containing N-Hydroxy-D/L-glutamic acid Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter through 0.22 µm syringe filter Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column Chiral Stationary Phase Column Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantify Quantification of each enantiomer Chromatogram->Quantify

Caption: Workflow for the chiral HPLC analysis of N-Hydroxy-D/L-glutamic acid.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A crown-ether based CSP, such as a ChiroSil® SCA(-) column, is an excellent choice for the separation of underivatized amino acid enantiomers. These columns are particularly effective for resolving compounds with primary amine groups.

  • Mobile Phase: An isocratic mobile phase of 84% Methanol / 16% Water with 5 mM Perchloric Acid has been shown to be effective for separating D- and L-glutamic acid. This mobile phase composition should provide a good starting point for optimizing the separation of their N-hydroxy derivatives.

  • Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

  • Detection: UV detection at 210 nm is suitable for detecting the carboxyl group.[11]

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Expected Results and Interpretation

The D- and L-enantiomers of N-Hydroxy-glutamic acid will have identical properties in a non-chiral environment but will be resolved into two distinct peaks on a chiral column. The elution order will depend on the specific chiral stationary phase used. For instance, with a ChiroSil® SCA(-) column, the L-enantiomer of glutamic acid typically elutes before the D-enantiomer. A similar elution pattern would be expected for the N-hydroxy derivatives.

Reversed-Phase and HILIC Chromatography

For distinguishing this compound from the other, structurally different hydroxamic acids, reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are the methods of choice.

  • Reversed-Phase HPLC: This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds are retained longer on the column.

  • HILIC: This is a variation of normal-phase chromatography that is well-suited for separating polar compounds.[12][13] A polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar aqueous solvent.

Experimental Protocol: RP-HPLC and HILIC

Reversed-Phase HPLC:

  • Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) is a good starting point.[14]

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. A gradient from 5% to 95% B over 15-20 minutes should provide good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

HILIC:

  • Column: A HILIC column with a polar stationary phase (e.g., silica or an amide-bonded phase).

  • Mobile Phase: A gradient elution with a high initial concentration of organic solvent. For example, Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0; Mobile Phase B: Acetonitrile. A gradient from 95% to 50% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or MS.

Comparative Data: Predicted Elution Order

CompoundPredicted RP-HPLC Elution OrderPredicted HILIC Elution OrderRationale
This compound 14Highly polar due to two carboxyl groups, an amino group, and a hydroxamic acid moiety.[1]
N-Hydroxy-glycine 23More polar than the aliphatic and aromatic hydroxamic acids, but less polar than this compound due to the absence of the second carboxyl group.[8][9][10]
Acetohydroxamic acid 32A small, polar molecule, but less polar than the amino acid derivatives.[2][3][4]
Benzohydroxamic acid 41The presence of the benzene ring makes it the most hydrophobic and least polar of the four compounds.[5][6][7]

Spectroscopic Characterization

Spectroscopic techniques provide orthogonal information to chromatography, offering confirmation of identity and structural details.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Diagram: Mass Spectrometry Workflow

cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_output Data Output HPLC_Eluent HPLC Eluent ESI_Source Electrospray Ionization (ESI) HPLC_Eluent->ESI_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum

Sources

A Researcher's Guide to the Structural Confirmation of N-Hydroxy-D-glutamic Acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular biology, the precise structural elucidation of novel compounds is a cornerstone of innovation. N-Hydroxy-D-glutamic acid, a derivative of the non-essential amino acid D-glutamic acid[1][2], presents a compelling target for investigation due to its potential applications stemming from the introduction of a hydroxylamino group. However, the synthesis of such modified amino acids necessitates unambiguous conformational analysis to ensure that the desired stereochemistry and connectivity have been achieved. This guide provides a comprehensive framework for researchers on the definitive structural confirmation of this compound, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will delve into the causality behind experimental choices, compare the technique with alternative spectroscopic methods, and provide a detailed protocol, using the closely related structure of D-glutamic acid hydrochloride as an illustrative example.

The Imperative of Unambiguous Structural Data

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a molecule like this compound, subtle changes in stereochemistry or the precise location of the hydroxyl group can dramatically alter its interaction with biological targets. While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, they often fall short of providing the absolute spatial arrangement of atoms. X-ray crystallography, by contrast, offers a direct visualization of the molecule's electron density, revealing bond lengths, bond angles, and the overall conformation with exceptional precision[3][4]. This level of detail is paramount for understanding structure-activity relationships and for rational drug design.

A Comparative Analysis of Characterization Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, a multi-faceted approach employing various analytical techniques is often the most robust strategy for comprehensive characterization. Each method provides a unique piece of the structural puzzle.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3][4]Unambiguous structural determination.Requires a suitable single crystal, which can be challenging to grow. Provides solid-state conformation which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations, solution-state conformation.Provides data on the molecule's structure and dynamics in solution. Non-destructive.Can be difficult to interpret for complex molecules. Does not provide absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, requires very small sample amounts.Provides no information on stereochemistry or connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.
Hyper-Raman Spectroscopy Vibrational modes, complementary to IR and Raman, particularly for symmetric vibrations.[5]Can provide unique structural insights not available from other vibrational spectroscopies.[5]Requires specialized equipment and can have low signal intensity.
UV-Vis Spectrophotometry Presence of chromophores.Quantitative analysis based on Beer-Lambert law.Limited structural information.

This table highlights that while spectroscopic methods offer crucial insights, only X-ray crystallography can provide the definitive atomic-level blueprint of this compound.

The X-ray Crystallography Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. The following protocol outlines the key stages, emphasizing the critical considerations at each step.

Part 1: Crystallization – The Art of Growing Order

The sine qua non of a successful X-ray diffraction experiment is a high-quality single crystal. This often represents the most challenging step.

Objective: To encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, single crystalline lattice.

Experimental Protocol:

  • Purification: Start with the highest purity sample of this compound. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures to determine the solubility profile of the compound. Ideal solvents are those in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent and place a drop of this solution on a siliconized cover slip (hanging drop) or a bridge in a well (sitting drop). The well contains a larger volume of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, inducing crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Harvesting: Once suitable crystals (typically > 0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and crystal degradation.

Part 2: Data Collection – Illuminating the Crystal

Objective: To obtain a complete and high-resolution diffraction pattern from the single crystal.

Experimental Workflow:

Data_Collection_Workflow cluster_preparation Crystal Preparation cluster_diffractometer X-ray Diffractometer cluster_data_processing Data Processing Crystal Single Crystal of this compound Mounted_Crystal Crystal Mounted on Goniometer Crystal->Mounted_Crystal Cryo-cooling Detector Detector (e.g., CCD) Mounted_Crystal->Detector Diffracted X-rays Xray_Source X-ray Source (e.g., Synchrotron) Xray_Source->Mounted_Crystal Incident X-ray Beam Diffraction_Images Raw Diffraction Images Detector->Diffraction_Images Integration Integration of Spot Intensities Diffraction_Images->Integration Scaling Scaling and Merging Integration->Scaling HKL_File Reflection File (hkl) Scaling->HKL_File

Caption: Workflow for X-ray diffraction data collection and processing.

Protocol:

  • Mounting: The cryo-cooled crystal is mounted on a goniometer head in the X-ray beam of a diffractometer.

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[3] The goal is to collect a dataset that is as complete and redundant as possible to high resolution.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots.[3] These intensities are then scaled and merged to produce a single reflection file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F(hkl)|).

Part 3: Structure Solution and Refinement – From Data to Model

Objective: To determine the arrangement of atoms in the crystal lattice and refine this model against the experimental data.

Key Concepts:

  • Phase Problem: The diffraction experiment measures the intensities of the diffracted waves, but not their phases. The determination of these phases is the central challenge in crystallography. For small molecules, "direct methods" are often successful in solving the phase problem.[4]

  • Electron Density Map: Once the phases are estimated, an electron density map can be calculated.[6] This map shows the distribution of electrons in the unit cell, and atoms are located in regions of high electron density.

  • Refinement: An initial atomic model is built into the electron density map. This model is then refined computationally to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

Illustrative Case Study: D-Glutamic Acid Hydrochloride

While the crystal structure of this compound is not publicly available, we can examine the published data for D-glutamic acid hydrochloride (C₅H₁₀NO₄⁺·Cl⁻) to understand the expected outcomes of a successful crystallographic study.[7]

Crystallographic Parameter Value for D-Glutamic Acid Hydrochloride [7]Significance
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P 2₁2₁2₁Describes the symmetry elements within the unit cell. For chiral molecules like amino acids, only non-centrosymmetric space groups are possible.
Unit Cell Dimensions a = 5.589 Å, b = 8.878 Å, c = 15.654 ÅThe lengths of the sides of the unit cell.
Resolution High resolution (specific value not in abstract)A measure of the level of detail in the electron density map. Higher resolution allows for more precise atomic positions.
R-factor Low (specific value not in abstract)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

The determination of the absolute structure of D-glutamic acid hydrochloride confirms the (R)-configuration at the alpha-carbon, providing an unambiguous 3D representation of the molecule in the solid state.[7] A similar analysis of this compound would definitively establish its stereochemistry and conformation.

Visualizing the Comparative Approach

The selection of an appropriate analytical technique is a critical decision in the characterization of a novel compound. The following diagram illustrates the decision-making process, highlighting the unique strengths of X-ray crystallography.

Analytical_Technique_Comparison cluster_question Primary Research Question cluster_techniques Analytical Techniques cluster_information Information Provided Question What is the complete 3D structure, including absolute stereochemistry? NMR NMR Spectroscopy Question->NMR Select Technique MS Mass Spectrometry Question->MS Select Technique FTIR FTIR Spectroscopy Question->FTIR Select Technique Xray X-ray Crystallography Question->Xray Select Technique NMR_info Connectivity, Solution Conformation NMR->NMR_info MS_info Molecular Weight, Formula MS->MS_info FTIR_info Functional Groups FTIR->FTIR_info Xray_info Absolute 3D Structure, Bond Lengths/Angles Xray->Xray_info

Caption: Decision tree for selecting an analytical technique for structural elucidation.

Conclusion

The structural confirmation of novel molecules like this compound is a critical step in their development for any application. While a suite of spectroscopic techniques provides essential pieces of the puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the knowledge and framework necessary to confidently approach the structural elucidation of this and other important small molecules. The path from synthesis to a complete structural understanding is intricate, but the insights gained are invaluable for advancing scientific discovery.

References

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Proteopedia. (n.d.). Protein X-ray Crystallography. Retrieved from [Link]

  • Reddy, K. S., & Goud, T. V. (2015). D-Glucose based syntheses of β-hydroxy derivatives of L-glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid. RSC Advances, 5(23), 17654-17663. [Link]

  • Bajaj, I., & Singhal, R. (2011). Production and characterization of microbial poly-γ-glutamic acid from renewable resources. Journal of Polymers and the Environment, 19(4), 845-853. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Protein crystallography for non-crystallographers, or how to get the best (but not more) from a crystal structure. The FEBS journal, 275(1), 1-21. [Link]

  • LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Vonrhein, C., Flensburg, C., Keller, P., Sharff, A., Smart, O., Paciorek, W., ... & Bricogne, G. (2011). Data processing and analysis with the autoPROC toolbox. Acta Crystallographica Section D: Biological Crystallography, 67(4), 293-302. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Maastricht University Library. (n.d.). CSD - Cambridge Structural Database. Retrieved from [Link]

  • de la Torre, A., Vicario, J., & Reyes, E. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry, 86(11), 7629-7642. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Hydroxy-L-glutamine. PubChem. Retrieved from [Link]

  • Kundu, S., Das, P., & Shaik, S. (2012). A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. Journal of the American Chemical Society, 134(30), 12704-12714. [Link]

  • Reddy, K. S., & Goud, T. V. (2015). D-Glucose based syntheses of β-hydroxy derivatives of L-glutamic acid, L-glutamine, L-proline and a dihydroxy pyrrolidine alkaloid. RSC Advances, 5(23), 17654-17663. [Link]

  • Khan, A. A., Ali, A., & Asiri, A. M. (2023). Spectrophotometric Study of Excitatory Amino Acids with Ortho-Phthalaldehyde. Journal of Health and Rehabilitation Research, 3(2), 23-28. [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Wikipedia. (n.d.). Glutamic acid. Retrieved from [Link]

  • Chen, Y. C., Chen, Y. C., & Hung, W. C. (2024). Hyper-Raman spectroscopy of non-proteinogenic amino acids. Journal of Raman Spectroscopy, 55(1), e5421. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Glutamic Acid. PubChem. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). D-Glutamic acid. Retrieved from [Link]

  • Chen, Y., Zhang, W., Liu, Y., Li, Y., & Wang, S. (2025). Production and Characterization of Poly-γ-Glutamic Acid by Bacillus velezensis SDU. Polymers, 17(8), 1639. [Link]

  • Fox-Uribe, L. Y., Hernández-Paredes, J., Soberanes, Y., Valenzuela-Chavira, I., Garcia-Orozco, K. D., Ochoa-Leyva, A., ... & Sotelo-Mundo, R. R. (2019). d-Glutamic acid hydrochloride. IUCrData, 4(4), x190458. [Link]

  • Fitzpatrick, W. H. (1949). Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. Science, 109(2836), 469. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of N-Hydroxy-D-glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded procedure for the safe disposal of N-Hydroxy-D-glutamic acid. This guide moves beyond a simple checklist, delving into the causality behind each step to ensure your operational safety and regulatory compliance. The protocols outlined here are designed to be self-validating, empowering you to manage your chemical waste with confidence and precision.

Hazard Identification & Risk Assessment: Understanding the Compound

This compound, like its parent amino acid, is not classified as a hazardous substance under most regulations.[1][2] However, prudent laboratory practice dictates treating all non-characterized substances and their derivatives with a degree of caution. The primary risks associated with this compound in a solid form are mechanical eye irritation and potential respiratory tract irritation from inhaled dust.[3][4]

Key Considerations:

  • Reactivity: The compound is generally stable but should be kept away from strong oxidizing agents.[4][5][6]

  • Decomposition: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[3][5][6]

Personal Protective Equipment (PPE) & Engineering Controls

Before handling this compound for disposal, ensure the following controls are in place to minimize exposure.

  • Engineering Controls: Use a chemical fume hood or other ventilated enclosure when handling the solid compound to prevent dust inhalation.[3][4] Facilities should be equipped with an eyewash station and a safety shower.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[5][8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Always use proper glove removal technique to avoid skin contact.[1]

    • Body Protection: A standard laboratory coat is mandatory.[3]

    • Respiratory Protection: If significant dust is generated, a NIOSH/MSHA-approved dust respirator should be used.[3]

Waste Segregation & Classification: The Critical First Step

Proper segregation is paramount to prevent accidental chemical reactions and ensure compliant disposal.[9][10] All chemical waste must be accumulated at or near the point of generation under the control of laboratory personnel.[9]

  • Pure Compound (Solid): Unused or expired this compound should be collected in a designated, well-labeled hazardous waste container.

  • Aqueous Solutions: Aqueous solutions containing this compound can often be neutralized and, depending on local regulations, may be suitable for drain disposal with copious amounts of water.[11][12]

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill) should be collected as solid hazardous waste.

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[13] Do not use abbreviations or chemical formulas.[13]

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for managing this compound waste streams.

Protocol 1: Disposal of Solid this compound

  • Container Preparation: Select a clean, dry, and chemically compatible container for solid waste. The container must be in good condition with a secure, leak-proof closure.[9][14]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[14] Clearly write the full chemical name and estimate the quantity.

  • Waste Collection: Carefully transfer the solid this compound into the labeled container, minimizing dust generation. This should be done in a chemical fume hood.

  • Storage: Keep the container tightly closed except when adding waste.[13] Store it in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizers.[13][15]

  • Pickup Request: Once the container is 90% full, complete a chemical waste pickup request through your institution's Environmental Health & Safety (EH&S) office.[13]

Protocol 2: Disposal of Aqueous Solutions of this compound

Causality Note: this compound is an acidic compound. Neutralization is a critical step to ensure the effluent pH is within the permissible range for drain disposal (typically between 5.5 and 9.5, but confirm with local regulations).

  • Dilution: Dilute the aqueous solution with at least 10 parts water to manage any heat generated during neutralization.[16]

  • Neutralization: While stirring, slowly add a dilute basic solution (e.g., 1M sodium hydroxide or sodium bicarbonate). Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • pH Verification: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0). This is a critical self-validating step.

  • Regulatory Check: Consult your institution's guidelines and local regulations (e.g., NIH Drain Discharge Guide) to confirm that neutralized amino acid derivatives are permitted for drain disposal.[17]

  • Drain Disposal: If permitted, slowly pour the neutralized solution down the drain, followed by at least 100 parts of running water to ensure it is thoroughly flushed through the plumbing system.[11][17]

  • Alternative Disposal: If drain disposal is not permitted, or if the solution contains other hazardous materials (e.g., heavy metals), collect it in a labeled hazardous waste container for liquid waste and request a pickup from EH&S.

Summary of Disposal & Safety Information

For quick reference, the key data for handling this compound is summarized below.

ParameterGuidelineSource
Waste Category Non-hazardous solid, but best handled as chemical waste.[1][2]
Primary Hazards Potential eye and respiratory irritant (as dust).[3][4]
PPE Required Safety goggles, nitrile gloves, lab coat.[1][5][8]
Incompatible Materials Strong oxidizing agents.[4][5][6]
Spill Cleanup Sweep up solid, avoid generating dust, place in a suitable container for disposal.[4][8]
Solid Disposal Collect in a labeled hazardous waste container for EH&S pickup.[13][14]
Aqueous Disposal Neutralize to pH 6-8, then drain dispose with copious water (if permitted by local regulations).[11][16][17]
Disposal Decision Workflow

The following diagram illustrates the logical process for determining the correct disposal pathway for this compound waste.

DisposalWorkflow start Start: Generate N-Hydroxy-D-glutamic Acid Waste waste_form What is the form of the waste? start->waste_form is_contaminated Is the solution contaminated with other hazardous chemicals (e.g., heavy metals)? waste_form->is_contaminated Aqueous Solution solid_waste Collect in labeled solid hazardous waste container. waste_form->solid_waste Solid / Contaminated PPE liquid_waste Collect in labeled liquid hazardous waste container. is_contaminated->liquid_waste Yes neutralize 1. Dilute with water. 2. Neutralize to pH 6-8 with dilute base. is_contaminated->neutralize No ehs_pickup Arrange for EH&S waste pickup. solid_waste->ehs_pickup liquid_waste->ehs_pickup check_regs Is drain disposal of neutralized amino acid solutions permitted by local regulations? neutralize->check_regs check_regs->liquid_waste No drain_dispose Slowly pour down drain with copious amounts of running water. check_regs->drain_dispose Yes

Caption: Decision workflow for this compound waste disposal.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • Safety Data Sheet for D-Glutamic acid. AAPPTec. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Safety Data Sheet for N-Acetyl-D-Glutamic Acid. AFG Bioscience LLC. [Link]

  • Full Public Report on Alkyl hydroxamic acids. Australian Government Department of Health. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Benzohydroxamic acid. Organic Syntheses Procedure. [Link]

  • Material Safety Data Sheet - D-Glutamic Acid, 99+%. Cole-Parmer. [Link]

  • D-GLUTAMIC ACID Safety Data Sheet. Sdfine. [Link]

  • Safety Data Sheet: D-Glutamic acid. Carl ROTH. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.